m-PEG13-Boc
Descripción
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Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O15/c1-32(2,3)47-31(33)5-6-35-9-10-37-13-14-39-17-18-41-21-22-43-25-26-45-29-30-46-28-27-44-24-23-42-20-19-40-16-15-38-12-11-36-8-7-34-4/h5-30H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXVOXKPKDPSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and drug delivery, the precise control of chemical reactions is paramount. The tert-butyloxycarbonyl (Boc) group, a cornerstone of protecting group chemistry, plays a critical role in the functionalization of polyethylene glycol (PEG) linkers. These Boc-protected PEG linkers are indispensable tools in the development of sophisticated biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the Boc protecting group's function in PEG linkers, detailing its chemical properties, applications, and the experimental protocols essential for its successful implementation.
The primary function of the Boc group is to temporarily block the reactivity of primary or secondary amines on a PEG linker.[1] This protection is crucial for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group is characterized by its stability under a wide range of conditions, including basic and nucleophilic environments, making it compatible with numerous synthetic steps.[1] Its defining feature is its facile removal under acidic conditions, which regenerates the free amine for subsequent conjugation steps.[1][2]
Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, or alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1] This allows for a controlled, stepwise assembly of complex molecules, preventing undesirable side reactions and ensuring the purity of the final product.[1]
Data Presentation: Quantitative Analysis of Boc Protection and Deprotection
The efficiency of both the introduction (protection) and removal (deprotection) of the Boc group is a critical factor influencing the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data for these processes.
| Operation | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boc Protection | (Boc)₂O, DIPEA, DCM | Room Temperature | 3 | High |
| (Boc)₂O, PEG-400 | Room Temperature | 0.5 - 2 | >90 | |
| Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temperature | 0.5 - 2 | High |
| 4M HCl in Dioxane | Room Temperature | 0.5 - 2 | High | |
| 50% TFA in DCM | Room Temperature | 0.4 | >95 |
Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers. This table provides an overview of common reagents, solvents, and reaction parameters for the addition and removal of the Boc protecting group, with typical yields.[1]
| Acidic Reagent | Concentration | Time (min) | Relative Purity (%) |
| Trifluoroacetic Acid (TFA) | 100% | 5 | ~85 |
| Trifluoroacetic Acid (TFA) | 55% in DCM | 30 | ~94 |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection. This table illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product, as determined by HPLC analysis. A study found that using 55% TFA in dichloromethane (DCM) for a longer duration resulted in higher purity peptides compared to 100% TFA for a shorter time, which was attributed to better resin swelling and solvent transfer.[3]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and high-yielding results in the synthesis and application of Boc-protected PEG linkers.
Protocol 1: Boc Protection of an Amino-PEG Linker
This protocol outlines a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
1M HCl (for workup)
-
Saturated aqueous sodium bicarbonate (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.
-
Add DIPEA (1.5-2.0 equivalents) to the solution and stir.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 3-12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter the solution and concentrate under reduced pressure to obtain the Boc-protected PEG linker.[1]
-
Characterize the product by NMR and MS to confirm its identity and purity.[1]
Protocol 2: Boc Deprotection of a PEG Linker
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
-
Ice bath
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.[4]
-
Cool the solution to 0°C in an ice bath.[4]
-
Slowly add TFA to the desired concentration (typically 20-50% v/v).[4] For substrates sensitive to the tert-butyl cation byproduct, a scavenger such as triisopropylsilane (TIS) can be added (2.5-5% v/v).[4]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[4]
-
Continue to stir for an additional 1-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is fully consumed.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[4]
-
Co-evaporate with toluene (3x) to help remove residual TFA.[4]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[4]
Mandatory Visualization
The following diagrams illustrate key workflows and concepts related to the use of Boc-protected PEG linkers.
Caption: General workflow for Boc protection and deprotection of an amino-PEG linker.
Caption: Stepwise synthesis of a PROTAC molecule using a Boc-protected PEG linker.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
m-PEG13-Boc molecular weight and formula
An In-depth Technical Guide to m-PEG13-Boc
This guide provides a detailed overview of this compound, a methoxy-terminated polyethylene glycol derivative with a tert-butyloxycarbonyl (Boc) protected functional group. It is designed for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and workflow visualizations.
Core Molecular Data
This compound is a heterobifunctional PEG linker. One terminus features a methoxy group, which is chemically inert, while the other terminus has a functional group, typically an amine, protected by a Boc group. The Boc group is acid-labile, meaning it can be removed under acidic conditions to reveal a reactive primary amine. This makes this compound a valuable reagent in bioconjugation, drug delivery, and peptide synthesis.
The precise molecular weight and formula are derived from its constituent parts: a methyl ether cap, thirteen ethylene glycol repeating units, and a Boc-protected amine terminus.
| Property | Value |
| Chemical Formula | C₃₂H₆₅NO₁₆ |
| Molecular Weight | 719.86 g/mol |
| Structure | CH₃-(O-CH₂-CH₂)₁₃-NH-Boc |
Experimental Protocols
The utility of this compound is centered around the application and removal of the Boc protecting group. The following are generalized protocols for the deprotection of the Boc group to expose the primary amine.
Protocol: Boc Group Deprotection
The removal of the tert-butyloxycarbonyl (Boc) group is typically achieved through acidolysis. Strong acids like trifluoroacetic acid (TFA) are commonly used for this purpose.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Anisole or thioanisole (as a scavenger, optional)
-
Diethyl ether (cold)
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Dissolution: Dissolve the this compound compound in a suitable solvent, such as dichloromethane (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA) to the solution. A common mixture is 50% TFA in DCM (v/v)[]. If the substrate is sensitive to the t-butyl cation intermediate formed during deprotection, a scavenger like anisole can be added.
-
Reaction: Allow the reaction to proceed at room temperature for 30 minutes to 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Precipitation: Precipitate the deprotected product, m-PEG13-NH₂, by adding cold diethyl ether to the concentrated residue.
-
Isolation: Isolate the product by centrifugation, decant the ether, and repeat the ether wash to remove residual TFA and scavenger.
-
Drying: Dry the final product under vacuum.
An alternative method involves using hydrochloric acid (HCl) in an organic solvent like methanol or dioxane, which is often preferred in solid-phase peptide synthesis[][2].
Key Workflow Visualizations
The following diagrams illustrate the core chemical transformations involving the Boc protecting group on a PEG linker.
The Boc protecting group is integral to multi-step organic synthesis, particularly in peptide chemistry and bioconjugation[][3]. Its stability under neutral or basic conditions, combined with its easy removal under acidic conditions, makes it an excellent choice for protecting amine functionalities[][4]. The reagent commonly used to introduce the Boc group is Di-tert-butyl dicarbonate, also known as Boc anhydride[3][4].
References
Solubility Profile of m-PEG13-Boc: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of m-PEG13-Boc (methoxy-polyethylene glycol (13)-tert-butyloxycarbonyl) in three common laboratory solvents: dichloromethane (DCM), dimethylformamide (DMF), and water. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize PEGylated compounds.
While direct quantitative solubility data for this compound is not extensively available in public literature, this guide infers its solubility based on the known properties of its structural components and data from analogous Boc-protected PEG molecules.
Core Concepts: Predicting Solubility
The solubility of this compound is governed by the interplay of its distinct chemical moieties:
-
m-PEG13 Chain: The polyethylene glycol chain, consisting of 13 repeating ethylene glycol units, is inherently hydrophilic and flexible. This portion of the molecule is expected to confer significant solubility in polar solvents, including water and DMF, through hydrogen bonding with solvent molecules.[1][2][]
-
Boc (tert-Butyloxycarbonyl) Group: The Boc protecting group is bulky and nonpolar (lipophilic). This group enhances the molecule's solubility in nonpolar organic solvents like dichloromethane (DCM).[1]
The overall solubility of this compound in a given solvent will be a balance between the hydrophilic nature of the PEG chain and the lipophilic nature of the Boc group.
Inferred Solubility Data
Based on the analysis of structurally similar compounds, the expected solubility of this compound is summarized below. It is crucial to note that these are qualitative predictions, and empirical testing is recommended for precise quantitative values.
| Solvent | Chemical Class | Predicted Solubility of this compound | Rationale |
| Dichloromethane (DCM) | Chlorinated Hydrocarbon | High | The nonpolar Boc group and the organic backbone contribute to good solubility in this lipophilic solvent.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a versatile polar aprotic solvent capable of solvating both the polar PEG chain and, to some extent, the Boc group. |
| Water | Polar Protic | Moderate to High | The long, hydrophilic PEG chain is expected to dominate, leading to good aqueous solubility.[2][][4][5] The nonpolar Boc group may slightly limit solubility compared to an unprotected PEG of similar length. |
Experimental Protocol for Solubility Determination
For applications requiring precise solubility measurements, the following general experimental protocol is recommended.[1]
Objective: To determine the approximate solubility of this compound in DCM, DMF, and water at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Dichloromethane (DCM), analytical grade
-
Dimethylformamide (DMF), analytical grade
-
Deionized or distilled water
-
Small vials with tight-fitting caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or rotator
-
Centrifuge
-
Pipettes and syringes with filters (optional)
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh a small, excess amount of this compound (e.g., 10-20 mg) into separate, pre-weighed vials for each solvent.
-
Add a known volume of the respective solvent (e.g., 1 mL) to each vial.
-
-
Equilibration:
-
Separation of Undissolved Solid:
-
After equilibration, visually inspect the vials for any undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any remaining solid.[1]
-
-
Determination of Solute Concentration:
-
Carefully extract a precise volume of the clear supernatant from each vial, ensuring no solid particles are transferred. A syringe filter can be used for this step.
-
Transfer the supernatant to a pre-weighed vial.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven until the solute is completely dry.
-
Weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial vial weight from the final weight.
-
Express the solubility as mass per unit volume (e.g., mg/mL) by dividing the mass of the dissolved solid by the volume of the supernatant taken.
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
References
An In-depth Technical Guide to the Physical and Chemical Properties of m-PEG13-Boc
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the anticipated physical and chemical properties of m-PEG13-Boc (methoxy-polyethylene glycol with 13 ethylene oxide units, terminated with a tert-butyloxycarbonyl protected amine). The information presented is based on data available for structurally similar PEGylated molecules and aims to serve as a comprehensive resource for researchers working with this compound.
Introduction
This compound is a heterobifunctional polyethylene glycol (PEG) linker. Such molecules are widely utilized in bioconjugation, drug delivery, and surface modification. The methoxy group at one terminus renders it chemically inert, while the Boc-protected amine at the other end allows for controlled deprotection and subsequent conjugation to various biomolecules or surfaces. The PEG chain itself imparts hydrophilicity, which can enhance the solubility and stability of the conjugated entity.[1][2]
Physicochemical Properties
The following table summarizes the expected physical and chemical properties of this compound, extrapolated from similar compounds.
| Property | Expected Value | Source/Analogy |
| Molecular Formula | C34H69NO15 | Calculated based on structure |
| Molecular Weight | 715.9 g/mol | Calculated based on structure |
| Appearance | Colorless to pale yellow oil or solid | Based on similar PEG compounds |
| Solubility | Soluble in water, methanol, ethanol, chloroform, dichloromethane. Insoluble in diethyl ether, hexane. | General solubility of PEG derivatives |
| Storage Conditions | -20°C for long-term storage, 2-8°C for short-term storage. Should be stored under an inert atmosphere.[3][4] | Based on stability of similar compounds[3] |
Chemical Reactivity and Stability
The key reactive feature of this compound is the tert-butyloxycarbonyl (Boc) protecting group. This group is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions to yield a primary amine.[1][2] This allows for a two-step conjugation strategy, where the Boc group is removed to expose the amine for reaction with an activated carboxyl group, for example.
The ether linkages of the PEG backbone are generally stable but can be susceptible to oxidative degradation over long periods or in the presence of strong oxidizing agents.
Below is a diagram illustrating the deprotection of the Boc group.
Caption: Boc deprotection of this compound.
Experimental Protocols for Characterization
The structural integrity and purity of this compound can be assessed using a combination of chromatographic and spectroscopic techniques.
-
¹H NMR: This technique is used to confirm the presence of characteristic protons in the molecule. The expected signals include those from the methoxy group (~3.3 ppm), the repeating ethylene glycol units (~3.6 ppm), and the tert-butyl group of the Boc protector (~1.4 ppm).[5][6]
-
¹³C NMR: This provides information about the carbon skeleton of the molecule. Characteristic peaks for the PEG backbone carbons are expected around 70 ppm.[5][7][8]
HPLC is a powerful tool for assessing the purity of PEGylated compounds.[] A reversed-phase HPLC method is typically employed.
-
Column: C8 or C18 column.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of an additive like formic acid to improve peak shape.[10][11]
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) are suitable for detecting non-UV active PEG compounds.
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for analyzing PEG derivatives.[10][12] It's important to note that the Boc group can sometimes be labile under certain MS conditions, potentially leading to in-source fragmentation.[13]
-
Ionization Mode: Positive ion mode is typically used, and the compound is often detected as a sodium adduct ([M+Na]⁺).[12]
-
Fragmentation: Collision-induced dissociation (CID) can lead to the loss of the Boc group and fragmentation of the PEG chain, which can be useful for structural confirmation.[12]
The following diagram illustrates a general workflow for the characterization of this compound.
Caption: Experimental workflow for this compound.
Applications in Research and Drug Development
This compound is a valuable tool in various research and development applications:
-
PEGylation: The process of attaching PEG chains to proteins, peptides, or small molecule drugs to improve their pharmacokinetic and pharmacodynamic properties.[2][]
-
PROTACs: As a linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[3]
-
Surface Modification: To create biocompatible and protein-repellent surfaces on medical devices and nanoparticles.
-
Bioconjugation: For the controlled attachment of biomolecules to surfaces or other molecules.
Conclusion
References
- 1. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. medkoo.com [medkoo.com]
- 4. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 5. mdpi.com [mdpi.com]
- 6. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]
- 7. Natural abundance 13C and 15N solid-state NMR analysis of paramagnetic transition-metal cyanide coordination polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 10. Boc-Aminooxy-PEG4-NH2 | 2062663-66-3 | Benchchem [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Stealth Cloak of Therapeutics: An In-depth Technical Guide to Methoxy-Terminated PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery and biologics, the strategic modification of therapeutic molecules is paramount to enhancing their efficacy, safety, and pharmacokinetic profiles. Among the arsenal of bioconjugation techniques, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—has emerged as a cornerstone technology. This guide provides a deep dive into the advantages of methoxy-terminated PEG (mPEG) linkers, offering a comprehensive resource on their chemical properties, practical applications, and the profound impact they have on drug performance.
Core Advantages of mPEG Linkers in Bioconjugation
Methoxy-terminated PEG linkers are linear or branched polymers with a single reactive functional group at one end and a chemically inert methoxy group at the other. This monofunctionality is a key design feature that prevents cross-linking between therapeutic molecules, a common issue with bifunctional PEGs that can lead to aggregation and loss of activity. The primary benefits conferred by mPEGylation are multifaceted, addressing key challenges in drug development.
Enhanced Pharmacokinetics and Bioavailability
One of the most significant advantages of mPEGylation is the profound extension of a drug's circulating half-life.[1] The covalent attachment of the hydrophilic and flexible mPEG chain increases the hydrodynamic radius of the molecule. This increased size reduces the rate of renal clearance, as the larger conjugate is less efficiently filtered by the glomerulus.[1] This prolonged circulation time leads to sustained therapeutic levels from fewer administrations, improving patient compliance.[1][2]
Reduced Immunogenicity and Antigenicity
The mPEG chain forms a flexible, hydrophilic shield around the therapeutic molecule. This "stealth" effect sterically hinders the recognition of the protein's epitopes by the immune system, thereby reducing its immunogenicity and antigenicity.[3][4] By masking the protein surface, the PEG polymer can prevent the approach of antibodies and antigen-processing cells, leading to a safer and more effective treatment.[5]
Increased Solubility and Stability
Many promising therapeutic molecules, particularly proteins and peptides, suffer from poor aqueous solubility. mPEG is a highly soluble polymer, and its conjugation can significantly enhance the solubility of hydrophobic drugs.[1] Furthermore, the protective PEG layer can shield the therapeutic from proteolytic degradation by enzymes in the bloodstream, enhancing its stability in vivo.[1]
Quantitative Impact of mPEGylation on Drug Performance
The theoretical benefits of mPEGylation are substantiated by a wealth of quantitative data from preclinical and clinical studies. The following tables summarize the impact of mPEG linkers on the pharmacokinetic and physicochemical properties of various therapeutics.
Pharmacokinetic Profile Enhancement
The covalent attachment of mPEG chains dramatically alters the absorption, distribution, metabolism, and excretion (ADME) profile of drugs, leading to significant improvements in their therapeutic window.
| Parameter | Non-PEGylated Drug | mPEGylated Drug | Fold Improvement | Reference |
| Interferon-β-1a | [6] | |||
| Systemic Clearance (monkeys, ml/h/kg) | 232 | 30.5 | ~7.6x decrease | [6] |
| Systemic Clearance (rats, ml/h/kg) | 261 | 19.2 | ~13.6x decrease | [6] |
| Systemic Clearance (mice, ml/h/kg) | 247 | 18.7 | ~13.2x decrease | [6] |
| Interferon-γ | [7] | |||
| Terminal Half-life (rats, h) | <10 | 26 - 28.6 | >20-30x increase | [7] |
| Doxorubicin (in proticles) | [8][9] | |||
| Blood Concentration (%ID/g 1h p.i.) | 0.06 ± 0.01 | 0.23 ± 0.01 | ~3.8x increase | [8][9] |
Table 1: Comparative pharmacokinetic parameters of non-PEGylated and mPEGylated therapeutics.
Enhanced Solubility of Poorly Soluble Drugs
The hydrophilicity of the mPEG chain can be leveraged to improve the aqueous solubility of drugs, a critical factor for formulation and bioavailability.
| Drug | Polymer | Drug:Polymer Ratio | Solubility (mg/ml) | Fold Increase in Solubility | Reference |
| Metaxalone | PEG 6000 | 1:1 | 0.126 | ~8x | [10] |
| Gliclazide | PEG 6000 | 18% (w/v) | - | ~4x | [11] |
| Glipizide | PEG 6000 | 1:4 | - | Significant Increase | [12] |
Table 2: Enhancement of drug solubility through formulation with PEG.
Experimental Protocols for mPEGylation
The successful conjugation of mPEG linkers to a therapeutic molecule requires a well-defined and controlled experimental protocol. The most common approach for PEGylating proteins involves the use of amine-reactive mPEG derivatives, such as mPEG-N-hydroxysuccinimide (mPEG-NHS) esters.
General Protocol for Protein PEGylation with mPEG-NHS Ester
This protocol outlines the key steps for the covalent attachment of an mPEG-NHS ester to primary amines (e.g., lysine residues and the N-terminus) on a protein.
Materials:
-
Protein to be PEGylated
-
mPEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl ester, mPEG-SCM)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or gel filtration system for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.[13] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.[14]
-
mPEG-NHS Ester Preparation: Immediately before use, warm the vial of mPEG-NHS ester to room temperature.[14] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[13][14] Do not prepare stock solutions for long-term storage as the NHS ester moiety is susceptible to hydrolysis.[14]
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the mPEG-NHS ester solution to the protein solution with gentle stirring.[13][15] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[14]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[13][14] The optimal reaction time may vary depending on the protein.
-
Quenching: (Optional) To stop the reaction, add a quenching buffer to a final concentration of 10-50 mM.
-
Purification: Remove unreacted mPEG-NHS ester and other byproducts from the PEGylated protein using dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).[16][17]
-
Characterization: Characterize the extent of PEGylation (number of PEG chains per protein) using techniques such as SDS-PAGE (which will show an increase in apparent molecular weight), MALDI-TOF mass spectrometry, and HPLC.
Key Mechanisms and Workflows Visualized
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the application of mPEG linkers.
The "Stealth" Effect: Steric Hindrance Mechanism
The protective cloud of a methoxy-terminated PEG linker sterically hinders the approach of larger molecules like antibodies and proteolytic enzymes, thereby reducing immunogenicity and degradation of the conjugated therapeutic protein.
Workflow for Antibody-Drug Conjugate (ADC) Development
Methoxy-terminated PEG linkers are integral to the design of modern Antibody-Drug Conjugates (ADCs), providing a soluble and biocompatible bridge between the antibody and the cytotoxic payload. This workflow outlines the key stages in the production of an ADC utilizing a PEG linker.
Reduced Immunogenicity Signaling Pathway
PEGylation can reduce the immunogenicity of therapeutic proteins by limiting their uptake and presentation by antigen-presenting cells (APCs) like dendritic cells, which is a crucial step in initiating a T-cell dependent immune response.
Conclusion
Methoxy-terminated PEG linkers represent a powerful and versatile tool in the development of advanced therapeutics. Their ability to improve the pharmacokinetic properties, reduce immunogenicity, and enhance the stability and solubility of drugs has led to the successful development of numerous commercially available biopharmaceuticals. A thorough understanding of the principles of mPEGylation, coupled with robust experimental protocols and characterization techniques, is essential for harnessing the full potential of this technology to create safer and more effective medicines. As drug development continues to evolve, the strategic application of mPEG linkers will undoubtedly remain a critical component in the design of next-generation biologics and nanomedicines.
References
- 1. Long Acting PEGylated Interferon: Application of PEG | Biopharma PEG [biochempeg.com]
- 2. Pegylated interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pegylation Reduces the Uptake of Certolizumab Pegol by Dendritic Cells and Epitope Presentation to T-Cells [frontiersin.org]
- 6. Improved pharmacokinetic properties of a polyethylene glycol-modified form of interferon-beta-1a with preserved in vitro bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylation Improves the Pharmacokinetic Properties and Ability of Interferon Gamma to Inhibit Growth of a Human Tumor Xenograft in Athymic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. Enhancement of Dissolution Rate of Gliclazide Using Solid Dispersions with Polyethylene Glycol 6000 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Saturation solubility of formulations. - figshare - Figshare [figshare.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of m-PEG13-Boc: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the purity and reliable sourcing of chemical reagents are paramount to the success of their work. This in-depth technical guide focuses on m-PEG13-Boc, a heterobifunctional PEG linker, providing critical information on its commercial availability, purity standards, and the analytical methodologies required for its characterization. Furthermore, this guide illustrates its application in a key area of drug discovery, the development of Proteolysis Targeting Chimeras (PROTACs).
Commercial Availability and Purity of this compound and Related Compounds
| Product Name | Supplier | Catalog Number | Stated Purity | CAS Number |
| Tos-PEG13-Boc | MedKoo Biosciences | 123288 | >95% | 2820397-84-8[1] |
| m-PEG13-COOH | BOC Sciences | BPG-0509 | ≥95% | 2170098-33-4[] |
| Boc-NH-(PEG)5-COOH | Sigma-Aldrich (Novabiochem®) | 8.51041 | ≥98% (TLC) | 882847-13-4 |
| Boc-NH-PEG-COOH | Biopharma PEG | N/A | ≥95% | N/A[3] |
Experimental Protocols for Purity Determination
Ensuring the purity of this compound is critical for its application in sensitive assays and drug development. The following are detailed methodologies for the key analytical techniques used to assess the purity of PEGylated compounds.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and identify any impurities.
Methodology:
-
System: A standard HPLC or UPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess purity by identifying characteristic proton signals.
Methodology:
-
System: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Experiment: ¹H NMR.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: Integrate the characteristic peaks corresponding to the methoxy group protons, the ethylene glycol repeating unit protons, and the Boc protecting group protons. The ratio of these integrations should be consistent with the chemical structure. Impurities will often present as unexpected peaks in the spectrum.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound.
Methodology:
-
System: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Mode: Positive ion mode.
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent such as acetonitrile or methanol to a concentration of approximately 0.1 mg/mL.
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Data Analysis: Observe the mass spectrum for the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight of this compound.
Signaling Pathways and Experimental Workflows
Heterobifunctional PEG linkers like this compound are integral components in the design of PROTACs. These molecules function by simultaneously binding to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
The development of a PROTAC involves a systematic workflow, from initial design and synthesis to cellular and in vivo evaluation.
Caption: A typical experimental workflow for PROTAC development.
References
An In-depth Technical Guide on the Role of PEG Spacers in Reducing Steric Hindrance
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyethylene glycol (PEG) has become an indispensable tool in biotechnology and pharmaceutical sciences, primarily through its use as a flexible, hydrophilic spacer molecule. The process of attaching PEG chains, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of molecules ranging from small drugs to large proteins and nanoparticles. A key function of PEG spacers is the mitigation of steric hindrance, a phenomenon where the spatial arrangement of atoms or bulky groups impedes intermolecular interactions. This guide provides a comprehensive technical overview of the mechanisms by which PEG spacers overcome steric hindrance, presents quantitative data from key applications, details relevant experimental protocols, and visualizes the underlying principles and workflows.
Introduction to Steric Hindrance and PEG Spacers
Steric hindrance occurs when the size and shape of molecules prevent or slow down chemical reactions or binding events. In drug development and bioconjugation, this can manifest as reduced binding affinity of an antibody to its target, inefficient enzymatic activity, or poor accessibility of a drug to its receptor.
Polyethylene glycol (PEG) linkers are polymers composed of repeating ethylene oxide units (–CH₂−CH₂−O–).[1] Their utility as spacers stems from a unique combination of physicochemical properties:
-
Flexibility: The C-O bonds within the PEG backbone can rotate freely, giving the chain significant conformational flexibility.[1] This allows the conjugated molecules to orient themselves optimally for interaction.
-
Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, making PEG highly soluble in aqueous environments.[1][2] This creates a hydration shell that not only improves the solubility of hydrophobic molecules but also contributes to the spacing effect.[2]
-
Biocompatibility and Low Immunogenicity: PEG is generally non-toxic and elicits minimal immune responses, making it suitable for in vivo applications.[1][3]
-
Tunable Length: PEG spacers can be synthesized with precise, defined lengths (monodisperse) or as a population of varying lengths (polydisperse).[4] This allows for fine-tuning the distance between two conjugated moieties to achieve the desired biological outcome.[5]
Mechanism of Action: How PEG Spacers Mitigate Steric Hindrance
The primary mechanism by which PEG spacers reduce steric hindrance is by providing physical separation between two conjugated molecules. This prevents the bulky structures of the molecules from clashing and interfering with their respective interaction sites. The flexible nature of the PEG chain allows it to act as a "molecular spring," enabling the attached molecule to freely explore conformational space and find the optimal orientation for binding.
Furthermore, the hydrophilic nature of PEG creates a hydration layer.[2] This layer of associated water molecules increases the effective hydrodynamic radius of the conjugate, which contributes to the "stealth" properties that reduce recognition by the immune system and prevent non-specific protein adsorption.[1][6]
Applications and Quantitative Data
The length of the PEG spacer is a critical parameter that must be optimized for each specific application, as it directly influences the balance between steric shielding and biological activity.[4]
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor cells. A PEG spacer is often incorporated to ensure that the bulky antibody does not hinder the drug's interaction with its intracellular target, and vice-versa. The spacer can also improve the ADC's solubility and stability.[7]
| Linker Composition | Cleavable Trigger | Average DAR | Reference |
| DTPM-Val-Ala-PAB | Val-Ala (hydrophobic) | 1.4 | [8] |
| DTPM-PEG₁₂ -Val-Ala-PAB | Val-Ala (hydrophobic) | 3.0 | [8] |
| DTPM-Val-Cit-PAB | Val-Cit (less hydrophobic) | 3.8 | [8] |
| DTPM-PEG₁₂ -Val-Cit-PAB | Val-Cit (less hydrophobic) | 2.7 | [8] |
| DAR: Drug-to-Antibody Ratio. A higher DAR can be limited by aggregation caused by hydrophobic drugs. |
As shown in the table, incorporating a PEG₁₂ spacer significantly increased the drug loading (DAR) for a more hydrophobic linker-payload, likely by improving its solubility and reducing aggregation.[8]
Radionuclide Imaging Agents
In peptide receptor radionuclide therapy and imaging, a chelator carrying a radionuclide is conjugated to a targeting peptide. The length of the PEG spacer can influence the binding affinity of the peptide to its receptor.
| Conjugate | Spacer Length | IC₅₀ (nM) | Reference |
| ⁶⁸Ga-NOTA-PEG₂-RM26 | 2 EG units | 3.1 ± 0.2 | [9] |
| ⁶⁸Ga-NOTA-PEG₃-RM26 | 3 EG units | 3.9 ± 0.3 | [9] |
| ⁶⁸Ga-NOTA-PEG₄-RM26 | 4 EG units | 5.4 ± 0.4 | [9] |
| ⁶⁸Ga-NOTA-PEG₆-RM26 | 6 EG units | 5.8 ± 0.3 | [9] |
| IC₅₀: Half maximal inhibitory concentration. Lower values indicate higher binding affinity. |
In this study, increasing the mini-PEG spacer length from two to six ethylene glycol (EG) units resulted in a slight decrease in binding affinity for the gastrin-releasing peptide receptor (GRPR).[9] This highlights that while spacers can relieve hindrance, an excessively long and flexible spacer might risk masking the biologically active site.[9]
Surface Functionalization and Nanocarriers
PEG spacers are crucial for attaching targeting ligands (e.g., antibodies, folate) to the surface of nanoparticles or liposomes. The spacer extends the ligand away from the nanocarrier surface, allowing it to effectively engage with cell surface receptors.
| Formulation | PEG Linker Length (Da) | Tumor Accumulation (%ID/g) | Antitumor Effect (% Tumor Size Reduction vs. Control) | Reference |
| Dox/FL-2K | 2,000 | ~4.5 | ~50% | [10] |
| Dox/FL-5K | 5,000 | ~6.0 | ~60% | [10] |
| Dox/FL-10K | 10,000 | ~8.0 | >80% | [10] |
| %ID/g: Percentage of injected dose per gram of tumor tissue. |
For folate-targeted liposomes carrying doxorubicin (Dox/FL), increasing the PEG-linker length from 2 kDa to 10 kDa significantly enhanced tumor accumulation and the resulting antitumor activity.[10] The longer spacers likely provided the folate ligand with greater flexibility and reach, improving its ability to bind to folate receptors on cancer cells.[10]
Detailed Experimental Protocols
Protocol: Conjugation of a PEG-NHS Ester to a Protein
This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS) ester-functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest (2-10 mg/mL)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Ester-PEG linker
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size exclusion chromatography or dialysis cassettes)
Procedure:
-
Prepare the Protein: Dissolve the protein in the amine-free buffer to a final concentration of 2-10 mg/mL.
-
Prepare the PEG-NHS Ester: Immediately before use, dissolve the NHS-Ester-PEG linker in anhydrous DMSO to create a stock solution (e.g., 10-50 mg/mL).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently by pipetting or brief vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.
-
Quenching (Optional): To terminate the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[4]
-
Purification: Remove excess, unreacted PEG linker and byproducts using size exclusion chromatography (SEC) or dialysis against an appropriate buffer.[4]
-
Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight, mass spectrometry to confirm the degree of PEGylation, and HPLC to assess purity.[4]
Conclusion
PEG spacers are a versatile and powerful tool for overcoming steric hindrance in a wide array of biomedical applications. Their inherent flexibility, hydrophilicity, and biocompatibility allow for the rational design of complex bioconjugates with enhanced stability, solubility, and biological activity. As demonstrated by the quantitative data, the length of the PEG spacer is a critical design parameter that must be empirically optimized to achieve the desired balance between providing sufficient spatial separation and avoiding interference with target binding. The continued development of novel PEG architectures, including branched and cleavable linkers, will further expand their utility in creating the next generation of targeted therapeutics and diagnostics.[7][11]
References
- 1. chempep.com [chempep.com]
- 2. purepeg.com [purepeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
An In-depth Technical Guide to PEGylation for Improving Pharmacokinetics
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a leading strategy in drug development for enhancing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of biopharmaceuticals.[1] By covalently attaching PEG chains, the resulting conjugate gains a larger hydrodynamic size, which reduces renal clearance and shields it from proteolytic degradation and the host's immune system.[2][3] These modifications lead to a significantly extended circulation half-life, improved stability, and reduced immunogenicity, allowing for less frequent dosing and an improved safety profile.[4][5] This guide provides a comprehensive technical overview of the core principles of PEGylation, including conjugation chemistries, impacts on pharmacokinetics with supporting quantitative data, and detailed experimental protocols for the synthesis, purification, and characterization of PEGylated molecules.
The Chemistry of PEGylation
The strategy of PEGylation has evolved from non-specific, random conjugations ("first-generation") to highly specific, site-selective methods ("second-generation") that yield more homogeneous products.[6] The choice of chemistry depends on the available functional groups on the therapeutic molecule and the desired characteristics of the final conjugate.
2.1 First-Generation PEGylation: Amine Conjugation The most common and historically significant method involves targeting primary amino groups, such as the ε-amine of lysine residues and the N-terminal α-amine.[6] This approach utilizes activated PEG derivatives, most notably N-hydroxysuccinimide (NHS) esters, which react with amines under mild alkaline conditions (pH 7-9) to form stable amide bonds.[7]
-
Advantages: Simple, robust, and targets readily available functional groups on most proteins.
-
Disadvantages: Proteins typically have multiple lysine residues, leading to a heterogeneous mixture of positional isomers and varying degrees of PEGylation (mono-, di-, multi-PEGylated species).[8] This heterogeneity can complicate characterization and may lead to a loss of biological activity if PEG attaches near the active site.[9]
2.2 Second-Generation PEGylation: Site-Specific Strategies To overcome the limitations of random conjugation, site-specific methods have been developed to produce well-defined, homogeneous conjugates.
-
N-terminal Specific Conjugation: By controlling the reaction pH, the N-terminal α-amino group (with a lower pKa) can be selectively targeted over the ε-amino groups of lysine residues. Reductive alkylation using PEG-aldehyde derivatives under mild acidic conditions is a common method to achieve N-terminal specific PEGylation.[6][10]
-
Thiol-Specific Conjugation: This strategy targets the sulfhydryl group of cysteine residues. Free cysteines are less abundant on protein surfaces than lysines, offering greater site-selectivity. PEG-maleimide is a widely used reagent that reacts specifically with thiols at a neutral pH (6.5-7.5) to form a stable thioether linkage.[7][11] If a protein lacks an accessible free cysteine, one can be introduced at a desired location via site-directed mutagenesis.[8]
Below is a diagram illustrating common PEGylation reaction chemistries.
Caption: Common site-specific and non-specific PEGylation chemistries.
Impact on Pharmacokinetics
PEGylation fundamentally alters the physicochemical properties of a therapeutic, leading to profound improvements in its pharmacokinetic profile.[2] The primary mechanisms involve steric hindrance and an increase in hydrodynamic volume.
-
Extended Half-Life and Reduced Clearance: The attachment of hydrophilic PEG chains increases the molecule's overall size in solution.[2] This larger hydrodynamic radius drastically slows its rate of glomerular filtration by the kidneys, which is a primary clearance mechanism for smaller proteins and peptides.[4][12]
-
Increased Stability: The flexible PEG chain creates a protective "shield" around the protein surface. This steric hindrance physically blocks the approach of proteolytic enzymes, thereby increasing the drug's stability and longevity in circulation.[13][14]
-
Reduced Immunogenicity: The same steric masking effect can cover immunogenic epitopes on the protein surface, preventing their recognition by the immune system and reducing the risk of an anti-drug antibody (ADA) response.[8][15]
The logical relationship between PEGylation and its pharmacokinetic outcomes is depicted below.
// Nodes pegylation [label="Covalent Attachment\nof PEG Chains", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydro_size [label="Increased Hydrodynamic Size"]; steric_hindrance [label="Steric Hindrance\n(Shielding Effect)"]; renal_clearance [label="Reduced Renal Clearance"]; proteolysis [label="Protection from\nProteolytic Degradation"]; immunogenicity [label="Reduced Immunogenicity\n(Epitope Masking)"]; half_life [label="Extended Circulation Half-Life", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dosing [label="Reduced Dosing Frequency", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; efficacy [label="Improved Therapeutic Efficacy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges pegylation -> hydro_size; pegylation -> steric_hindrance; hydro_size -> renal_clearance; steric_hindrance -> proteolysis; steric_hindrance -> immunogenicity; renal_clearance -> half_life; proteolysis -> half_life; immunogenicity -> half_life; half_life -> dosing; half_life -> efficacy; }
Caption: Mechanism of PEGylation-mediated pharmacokinetic improvement.Data Presentation: Quantitative Improvements in Pharmacokinetics
The impact of PEGylation on pharmacokinetic parameters is significant and quantifiable. The molecular weight of the attached PEG chain is a critical factor, with larger PEGs generally providing a greater extension in half-life.
Table 1: Impact of PEG Molecular Weight on Pharmacokinetic Parameters
| Molecule | PEG Size (kDa) | Parameter | Value | Fold Increase | Reference |
|---|---|---|---|---|---|
| PEG Polymer | 6 | Half-Life (t½) | 18 minutes | - | [] |
| PEG Polymer | 50 | Half-Life (t½) | 16.5 hours | ~55x | [] |
| G-CSF | 20 (linear) | Half-Life (t½) | Significantly Enhanced | N/A |[11] |
Table 2: Comparison of Pharmacokinetic Parameters for PEGylated vs. Unmodified Therapeutics
| Therapeutic | Modification | Half-Life (t½) | Systemic Clearance | Reference |
|---|---|---|---|---|
| rhTIMP-1 | Unmodified | 1.1 hours | N/A | [14] |
| rhTIMP-1 | PEGylated (20 kDa) | 28 hours | N/A | [14] |
| Interferon-α | Unmodified | N/A | 6.6 - 29.2 L/hr | [] |
| Interferon-α | PEGylated (12 kDa) | ~80 hours | ~0.09 L/hr |[] |
Note: Data are compiled from different studies and experimental conditions (e.g., animal models) may vary. A study on PEGylated recombinant human TIMP-1 (rhTIMP-1) in mice demonstrated a 25-fold increase in the terminal elimination half-life, from 1.1 hours for the unmodified protein to 28 hours for the 20 kDa PEG conjugate.[14]
Experimental Protocols
Successful PEGylation requires careful optimization of the reaction, purification, and characterization steps.
5.1 Protocol 1: Site-Specific PEGylation via Thiol Chemistry This protocol describes the conjugation of a PEG-maleimide reagent to a free cysteine on a recombinant protein.
-
Protein Preparation:
-
Dialyze the protein into a reaction buffer (e.g., 50 mM Phosphate Buffer, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.0). If the protein has disulfide bonds that must be preserved, ensure no reducing agents are present. If targeting a free cysteine, a mild reduction step may be needed to ensure the thiol is not oxidized.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
PEG Reagent Preparation:
-
Dissolve the PEG-maleimide reagent (e.g., 20 kDa linear mPEG-Maleimide) in the reaction buffer immediately before use, as the maleimide group can hydrolyze.
-
-
Conjugation Reaction:
-
Add the dissolved PEG-maleimide to the protein solution. A molar excess of PEG reagent (e.g., 2-10 fold molar excess over the protein) is typically used. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at 4°C or room temperature with gentle stirring. Reaction times can range from 2 hours to overnight.
-
Monitor the reaction progress by taking aliquots and analyzing them via SDS-PAGE or SEC-HPLC. A successful reaction will show a new, higher molecular weight band corresponding to the PEGylated protein.
-
-
Quenching:
-
Once the desired level of conjugation is reached, quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~10 mM to react with any excess PEG-maleimide.
-
5.2 Protocol 2: Purification of PEGylated Protein Purification is critical to separate the desired PEGylated conjugate from unreacted protein, excess PEG, and quenching reagents.
-
Method Selection:
-
Size Exclusion Chromatography (SEC): This is an effective method for separating molecules based on their hydrodynamic radius. The PEGylated protein will elute earlier than the smaller, unreacted protein.[17] It is also effective at removing small molecule quenching reagents.
-
Ion Exchange Chromatography (IEC): PEGylation can alter the surface charge of a protein. IEC separates molecules based on charge and can be highly effective at resolving non-PEGylated, mono-PEGylated, and di-PEGylated species, which may not be fully resolved by SEC.[17]
-
-
SEC Protocol Example:
-
Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analyze the collected fractions by SDS-PAGE or SEC-HPLC to identify those containing the pure, desired PEGylated species. Pool the relevant fractions.
-
-
Buffer Exchange and Concentration:
-
The purified protein may need to be buffer-exchanged into a final formulation buffer and concentrated using techniques such as ultrafiltration/diafiltration.
-
5.3 Protocol 3: Characterization of the Final Product Thorough characterization is required to confirm the identity, purity, and homogeneity of the PEGylated product.[18]
-
Determination of Purity and Molecular Weight:
-
SDS-PAGE: Provides a qualitative assessment of purity and an apparent molecular weight. PEGylated proteins often migrate slower than their actual molecular weight would suggest due to the large hydrodynamic size of the PEG.
-
SEC-HPLC: Used to determine purity and quantify the percentage of monomer, aggregate, and fragments.[17]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the conjugate, confirming the degree of PEGylation (i.e., the number of PEG chains attached).[19][20]
-
-
Identification of PEGylation Site:
-
Peptide Mapping: The PEGylated protein is digested with a protease (e.g., trypsin). The resulting peptide mixture is analyzed by LC-MS/MS.[21]
-
The PEGylated peptide will have a mass corresponding to the peptide plus the PEG chain. MS/MS fragmentation of this peptide can pinpoint the exact amino acid residue where the PEG is attached.
-
-
Quantification of PEG and Protein:
The workflow for characterizing a PEGylated protein is outlined in the diagram below.
// Nodes start [label="Purified PEG-Protein Conjugate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purity_mw [label="Purity & MW Analysis", shape=box, style="rounded"]; site_id [label="Site Identification", shape=box, style="rounded"]; quant [label="Quantification", shape=box, style="rounded"];
sds_page [label="SDS-PAGE"]; sec_hplc [label="SEC-HPLC"]; mass_spec [label="MALDI-TOF / ESI-MS"];
digestion [label="Proteolytic Digestion\n(e.g., Trypsin)"]; lc_msms [label="LC-MS/MS Peptide Mapping"];
uv_vis [label="UV-Vis (A280)\nfor Protein"]; colorimetric [label="Colorimetric Assay\nfor PEG"];
// Edges start -> purity_mw; start -> site_id; start -> quant;
purity_mw -> sds_page; purity_mw -> sec_hplc; purity_mw -> mass_spec;
site_id -> digestion -> lc_msms;
quant -> uv_vis; quant -> colorimetric; }
Caption: Experimental workflow for PEGylated protein characterization.5.4 Protocol 4: In Vivo Pharmacokinetic Analysis This protocol provides a general framework for assessing the pharmacokinetic profile of a PEGylated therapeutic in a murine model.
-
Animal Model:
-
Select an appropriate animal model (e.g., C57BL/6 mice, 8-10 weeks old). Acclimatize animals according to institutional guidelines.
-
-
Dosing and Grouping:
-
Divide animals into at least two groups: one receiving the unmodified protein and one receiving the PEGylated protein.
-
Administer the therapeutic intravenously (IV) via the tail vein at a specified dose (e.g., 1 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (~20-30 µL) at predetermined time points (e.g., 0, 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 72h, etc.). Sampling is typically done via the saphenous vein or tail nick.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific assay to quantify the drug concentration in the plasma samples. An enzyme-linked immunosorbent assay (ELISA) is commonly used for protein therapeutics.[14]
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time data for each group.
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[23]
-
Compare the parameters between the PEGylated and unmodified groups to quantify the impact of PEGylation.
-
Conclusion and Regulatory Considerations
PEGylation is a powerful and clinically validated platform for improving the pharmacokinetic profiles of therapeutic agents.[5] By extending circulation half-life and improving stability, it enables the development of more effective medicines with improved patient compliance.[4] However, developers must be aware of potential challenges, including the potential for anti-PEG antibodies, which can lead to accelerated clearance and hypersensitivity reactions in some patients.[9][24] Regulatory agencies like the FDA require comprehensive characterization of PEGylated drugs, including the degree and site(s) of PEGylation, product homogeneity, and a thorough assessment of immunogenicity against both the protein and the PEG moiety.[9][15] As the field advances, next-generation polymers and novel bioconjugation techniques continue to be explored to further refine and enhance the therapeutic potential of polymer-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 3. fitt-iitd.in [fitt-iitd.in]
- 4. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 5. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 8. PEGylation - Bio-Synthesis, Inc. [biosyn.com]
- 9. betalifesci.com [betalifesci.com]
- 10. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. purepeg.com [purepeg.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creativepegworks.com [creativepegworks.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PEGylation Sites and PEGylation Heterogeneity Identification Service - Creative Proteomics [creative-proteomics.com]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. A novel method for identifying PEGylation sites of protein using biotinylated PEG derivatives [pubmed.ncbi.nlm.nih.gov]
- 22. creativepegworks.com [creativepegworks.com]
- 23. tandfonline.com [tandfonline.com]
- 24. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: TFA Deprotection of m-PEG13-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide and bioconjugate chemistry due to its stability under various conditions and its facile removal under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection, offering clean and efficient cleavage.[1][2][3] This document provides a detailed protocol for the TFA-mediated deprotection of m-PEG13-Boc to yield m-PEG13-amine, a valuable intermediate in bioconjugation and drug delivery applications. The protocol includes reaction conditions, work-up procedures, and important safety considerations when handling TFA.
Safety Precautions
Trifluoroacetic acid is a strong, corrosive acid that can cause severe burns to the skin and eyes, and damage to the respiratory tract upon inhalation.[4][5][6][7] It is imperative to handle TFA in a well-ventilated chemical fume hood at all times.[4][8] Appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (nitrile for low volumes, with double gloving recommended), must be worn.[4][8] An emergency eyewash and safety shower should be readily accessible.[5] All waste containing TFA must be disposed of as hazardous waste according to institutional guidelines.[4]
Reaction and Mechanism
The deprotection of a Boc-protected amine with TFA proceeds through an acid-catalyzed mechanism. The carbonyl oxygen of the Boc group is protonated by TFA, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[1][9] This intermediate is unstable and readily decarboxylates to yield the free amine as its trifluoroacetate salt.[1][9]
Experimental Protocol
This protocol outlines the deprotection of this compound using a solution of TFA in dichloromethane (DCM).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[10]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[10]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[10]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[10]
-
Azeotropic Removal of TFA: To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[10][11]
-
Work-up (Aqueous):
-
If the resulting m-PEG13-amine TFA salt is not water-soluble, dissolve the residue in an organic solvent (e.g., DCM or ethyl acetate).
-
Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[10][12]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
-
Alternative Work-up (for water-soluble amines): If the product is water-soluble, an aqueous work-up may lead to product loss. In such cases, after the azeotropic removal of TFA, the resulting TFA salt can often be used directly in the next step without further purification.[12] Alternatively, scavenger resins like Amberlyst A-21 can be used to neutralize the acid and isolate the free amine.[12][13]
Data Presentation
| Parameter | Recommended Value | Notes |
| Substrate Concentration | 0.1 - 0.2 M in DCM | Ensures good solubility and reaction kinetics. |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can be used for more sterically hindered amines.[10] |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling helps to control any potential exotherm. |
| Reaction Time | 1 - 2 hours | Monitor by TLC or LC-MS for completion. |
| Work-up | Aqueous wash or direct use | Choice depends on the water solubility of the final product. |
Visualizations
Caption: Experimental workflow for the TFA deprotection of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. peptide.com [peptide.com]
- 4. amherst.edu [amherst.edu]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
Application Notes and Protocols for m-PEG13 Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, suchalleviating as proteins, peptides, and small drugs. The attachment of PEG chains can enhance solubility, increase circulating half-life, and reduce immunogenicity. This document provides a detailed protocol for the conjugation of methoxy-PEG13 (m-PEG13) to molecules containing primary amine groups.
The protocol described herein focuses on the use of an N-hydroxysuccinimide (NHS) ester-activated m-PEG13, a common and efficient method for targeting primary amines found on the N-terminus of proteins or the side chains of lysine residues. The reaction results in the formation of a stable amide bond. While the user query mentioned "m-PEG13-Boc," it's important to clarify that the tert-butyloxycarbonyl (Boc) group is a protecting group for amines and would be removed before a subsequent conjugation step. For direct conjugation to a primary amine, an activated form of m-PEG13, such as m-PEG13-NHS, is employed.
Core Principles of m-PEG13-NHS Ester Conjugation
The conjugation of an m-PEG13-NHS ester to a primary amine is a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is highly dependent on pH, as the primary amine needs to be in its deprotonated, nucleophilic state.
Experimental Protocols
Materials
-
Molecule with a primary amine (e.g., protein, peptide, small molecule)
-
m-PEG13-NHS ester
-
Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5.[1][2] Buffers should be free of primary amines, such as Tris, which can compete with the target molecule for reaction with the NHS ester.[1][3]
-
Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0.[2]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
-
Analytical equipment for characterization (e.g., HPLC, mass spectrometer)
Protocol 1: General Conjugation of m-PEG13-NHS to a Protein
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[2]
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
-
Prepare the m-PEG13-NHS Ester Solution:
-
Conjugation Reaction:
-
Add the dissolved m-PEG13-NHS ester to the protein solution while gently vortexing. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point for achieving mono-PEGylation.[2][6] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove the excess, unreacted m-PEG13-NHS and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified conjugate using techniques such as SDS-PAGE to visualize the increase in molecular weight, HPLC to assess purity, and mass spectrometry to confirm the identity and degree of PEGylation.
-
Data Presentation
The following tables summarize key quantitative parameters for the m-PEG13-NHS conjugation reaction.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[1] Optimal pH is often cited as 8.3-8.5.[8] |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize hydrolysis of the NHS ester.[1] |
| Reaction Time | 30 minutes - Overnight | Dependent on temperature and reactant concentrations.[9] |
| Molar Ratio (m-PEG13-NHS:Protein) | 5:1 to 20:1 | A higher molar excess can lead to a higher degree of PEGylation. This should be optimized for the desired product.[4][6] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[2] |
| Buffer Component | Compatibility | Rationale |
| Phosphate Buffer | Yes | Amine-free and provides good buffering capacity in the optimal pH range.[8] |
| Bicarbonate Buffer | Yes | Amine-free and suitable for maintaining a slightly alkaline pH.[8][10] |
| HEPES Buffer | Yes | Amine-free and commonly used in bioconjugation reactions.[1] |
| Tris Buffer | No (for reaction) | Contains primary amines that will compete with the target molecule.[1][3] Can be used for quenching. |
| Glycine | No (for reaction) | Contains a primary amine and will compete with the target molecule. Can be used for quenching.[1] |
Visualizations
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. neb.com [neb.com]
- 10. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Site-Specific Antibody Modification Using m-PEG13-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody modification is a critical technology in the development of next-generation biologics, particularly antibody-drug conjugates (ADCs). Achieving a uniform drug-to-antibody ratio (DAR) is paramount for ensuring a consistent product with a predictable pharmacokinetic profile and a clear therapeutic window.[1][2][3] The use of polyethylene glycol (PEG) linkers in ADC development has been shown to enhance solubility, improve stability, and optimize pharmacokinetic properties.[4][5] This document provides detailed application notes and protocols for the use of m-PEG13-Boc, a monodisperse PEG linker with 13 ethylene glycol units and a Boc-protected amine, for site-specific antibody modification.
The this compound linker offers a balance of hydrophilicity and length, which can be advantageous for conjugating hydrophobic payloads to antibodies. The Boc (tert-butyloxycarbonyl) protecting group provides a stable handle that can be efficiently removed under acidic conditions to reveal a primary amine, ready for conjugation to an activated payload. This two-step approach allows for precise control over the conjugation process, leading to the production of homogeneous ADCs.
Principle of the Method
The site-specific modification of an antibody using this compound involves a two-stage process. First, the antibody is engineered to introduce a unique reactive handle at a specific site, for instance, through the introduction of an unnatural amino acid or an enzyme-recognition tag. The this compound linker is then conjugated to this site. The second stage involves the deprotection of the Boc group to expose the terminal amine, followed by the conjugation of a payload that has been activated, for example, as an N-hydroxysuccinimide (NHS) ester. This strategy ensures a well-defined point of attachment and a precise number of payload molecules per antibody.
Applications
The use of this compound for site-specific antibody modification is particularly relevant for:
-
Antibody-Drug Conjugates (ADCs): Creating homogeneous ADCs with a defined DAR for targeted cancer therapy. The PEG13 linker can improve the solubility and stability of ADCs carrying hydrophobic payloads.[4]
-
Bispecific Antibodies: Engineering bispecific antibodies by linking two different antibody fragments.
-
Antibody Imaging Agents: Conjugating imaging agents (e.g., fluorescent dyes, radioisotopes) for diagnostic applications.
-
Protein PEGylation: Improving the pharmacokinetic and pharmacodynamic properties of therapeutic antibodies or antibody fragments.[5]
Advantages of this compound
-
Homogeneity: Enables the production of ADCs with a uniform DAR, leading to a more consistent and predictable clinical outcome.[1]
-
Improved Pharmacokinetics: The hydrophilic PEG13 spacer can increase the hydrodynamic radius of the antibody, potentially extending its plasma half-life and reducing clearance rates.[4][6][] Studies on similar length PEG linkers (e.g., 12-unit) have demonstrated improved pharmacokinetic profiles compared to shorter or no PEG linkers.[4][8]
-
Enhanced Solubility and Stability: The PEG linker can help to mitigate aggregation issues often associated with hydrophobic payloads, thereby improving the overall stability of the ADC.[4]
-
Controlled Synthesis: The Boc protecting group allows for a stepwise and controlled conjugation process, minimizing side reactions.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies utilizing PEG linkers of similar length to this compound for antibody modification. This data illustrates the impact of PEGylation on key ADC parameters.
| Parameter | No PEG Linker | PEG4 Linker | PEG8 Linker | PEG12 Linker | PEG24 Linker | Reference |
| Average DAR | 2.5 | 2.5 | 3.7 | 5.0 | 3.0 | [8] |
| In Vivo Efficacy | Moderate | - | - | High | - | |
| Plasma Clearance | High | - | Low | Low | Low | |
| ADC Aggregation | High | - | - | Low | - | [4] |
Note: This table is a composite based on available literature for PEG linkers of varying lengths to demonstrate trends. Actual results with this compound may vary depending on the antibody, payload, and specific conjugation chemistry used.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound Linker
This protocol describes the removal of the Boc protecting group from the this compound linker to generate the free amine (m-PEG13-NH2).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of TFA in DCM (e.g., 1:1 v/v) to the flask while stirring.
-
Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product with cold diethyl ether to remove any remaining impurities.
-
Dry the final product, m-PEG13-NH2, under vacuum.
Protocol 2: Conjugation of m-PEG13-Amine to an NHS-Ester Activated Payload
This protocol outlines the conjugation of the deprotected m-PEG13-NH2 to a payload that has been activated with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
m-PEG13-NH2 (from Protocol 1)
-
NHS-ester activated payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the NHS-ester activated payload in anhydrous DMF or DMSO in a reaction vessel under an inert atmosphere.
-
In a separate vessel, dissolve the m-PEG13-NH2 in anhydrous DMF or DMSO.
-
Add the m-PEG13-NH2 solution to the payload solution.
-
Add a base such as TEA or DIPEA (2-3 equivalents) to the reaction mixture to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, or overnight if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the m-PEG13-payload conjugate can be purified by preparative HPLC.
Protocol 3: Site-Specific Antibody Modification and Payload Conjugation
This protocol provides a general workflow for the site-specific conjugation of the m-PEG13-payload to a previously modified antibody.
Materials:
-
Site-specifically modified antibody (e.g., containing an azide or alkyne for click chemistry, or an engineered cysteine)
-
m-PEG13-payload conjugate (from Protocol 2, adapted with a complementary reactive group)
-
Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, SEC)
Procedure:
-
Prepare the site-specifically modified antibody in the appropriate conjugation buffer.
-
Dissolve the m-PEG13-payload conjugate in a compatible solvent (e.g., DMSO) and add it to the antibody solution at a defined molar excess.
-
If using click chemistry, add the appropriate catalyst (e.g., copper(I) for CuAAC).
-
Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-24 hours), with gentle mixing.
-
Quench the reaction if necessary (e.g., by adding an excess of a scavenger molecule).
-
Purify the resulting antibody-PEG13-payload conjugate using a suitable method such as SEC to remove excess linker-payload and other reagents.
-
Characterize the final ADC for purity, concentration, and DAR.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined by several methods.
1. UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Analyze the intact ADC by LC-MS to obtain the molecular weights of the different drug-loaded species.
-
The number of conjugated payloads can be determined from the mass shift relative to the unconjugated antibody.
-
The average DAR can be calculated from the relative abundance of each species.[2][9]
3. Hydrophobic Interaction Chromatography (HIC):
-
Separate the different drug-loaded species based on their hydrophobicity.
-
The elution profile will show peaks corresponding to different DAR values.
-
The average DAR can be calculated from the peak areas.
Visualizations
Caption: Workflow for site-specific antibody modification.
Caption: Methods for DAR determination.
References
- 1. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 6. tandfonline.com [tandfonline.com]
- 8. books.rsc.org [books.rsc.org]
- 9. rapidnovor.com [rapidnovor.com]
Synthesis of PROTACs Using m-PEG13-Boc Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] The linker is a critical component that significantly influences the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.[2][5]
Polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their hydrophilicity, flexibility, and biocompatibility.[4][6] PEG linkers can enhance the aqueous solubility of often lipophilic PROTAC molecules, a crucial factor for improving bioavailability.[3] The length of the PEG chain is a key parameter to optimize for efficient formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[5][7]
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a methoxy-PEG13-tert-butyloxycarbonyl (m-PEG13-Boc) linker. This linker features a terminal carboxylic acid for conjugation (after deprotection of a suitable precursor) and a Boc-protected amine, allowing for a controlled, stepwise synthesis.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to repeat the cycle, acting catalytically.[7][8]
Experimental Protocols
The synthesis of a PROTAC using an this compound linker is typically a multi-step process involving the sequential coupling of the E3 ligase ligand and the POI ligand to the linker.
General Synthetic Workflow
The workflow involves the initial coupling of one ligand to the deprotected linker, followed by deprotection of the other end of the linker and subsequent coupling of the second ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for m-PEG13-Boc in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The heterobifunctional linker, m-PEG13-Boc, which features a methoxy-terminated polyethylene glycol (PEG) chain of 13 ethylene glycol units and a tert-butyloxycarbonyl (Boc)-protected amine, is a valuable tool in the development of targeted drug delivery systems. Its unique structure allows for a two-stage conjugation strategy, making it ideal for creating sophisticated nanocarrier systems designed to enhance therapeutic efficacy and minimize off-target effects.
The primary application of this compound is in the surface modification of drug nanocarriers, such as liposomes, polymeric nanoparticles, and micelles. The methoxy-PEG component provides a hydrophilic shield, a technique known as PEGylation, which offers several key advantages. This "stealth" layer reduces recognition by the reticuloendothelial system, thereby prolonging the circulation half-life of the nanocarrier and increasing the probability of it reaching the target tissue. Furthermore, PEGylation enhances the colloidal stability of nanoparticles, preventing their aggregation in biological fluids.
The Boc-protected amine at the terminus of the PEG chain allows for the subsequent attachment of targeting moieties. The Boc group is a stable protecting group that can be selectively removed under acidic conditions to reveal a primary amine. This primary amine can then be conjugated to a variety of targeting ligands, such as peptides (e.g., RGD), antibodies, or small molecules, that specifically bind to receptors overexpressed on diseased cells, for instance, cancer cells. This targeted approach ensures that the therapeutic payload is delivered preferentially to the site of action, thereby increasing its local concentration and therapeutic effect while reducing systemic toxicity.
In a typical workflow, the this compound linker is first conjugated to the surface of a drug-loaded nanocarrier. Following purification, the Boc protecting group is removed, and the targeting ligand is attached. The final targeted nanocarrier can then be characterized for its physicochemical properties and evaluated for its in vitro and in vivo targeting efficacy and therapeutic potential.
Quantitative Data Summary
The following tables provide representative data for the characterization of a targeted drug delivery system developed using this compound.
Table 1: Physicochemical Characterization of Nanoparticles.
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Nanoparticles | 120 ± 5.2 | 0.15 ± 0.03 | -25.3 ± 1.8 |
| PEGylated Nanoparticles | 135 ± 6.1 | 0.12 ± 0.02 | -10.1 ± 1.5 |
| Targeted Nanoparticles | 140 ± 5.8 | 0.14 ± 0.04 | -12.5 ± 2.1 |
Table 2: Drug Loading and Encapsulation Efficiency.
| Nanoparticle Formulation | Drug Loading (%) | Encapsulation Efficiency (%) |
| PEGylated Nanoparticles | 5.2 ± 0.4 | 85.7 ± 3.2 |
| Targeted Nanoparticles | 5.1 ± 0.5 | 84.9 ± 3.5 |
Table 3: In Vitro Cellular Uptake in Target vs. Non-Target Cells.
| Nanoparticle Formulation | Cellular Uptake in Target Cells (Fluorescence Intensity) | Cellular Uptake in Non-Target Cells (Fluorescence Intensity) |
| PEGylated Nanoparticles | 1500 ± 210 | 1450 ± 190 |
| Targeted Nanoparticles | 8500 ± 550 | 1600 ± 230 |
Experimental Protocols
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC (4 molar excess to carboxyl groups on nanoparticles) and NHS (10 molar excess) to the nanoparticle suspension.
-
Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation of this compound:
-
Dissolve this compound in MES buffer.
-
Add the this compound solution to the activated nanoparticle suspension (20 molar excess to nanoparticles).
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
-
Quenching: Add the quenching solution to the reaction mixture and stir for 15 minutes to deactivate any unreacted NHS esters.
-
Purification:
-
Purify the PEGylated nanoparticles by repeated centrifugation using centrifugal filter units.
-
Wash the nanoparticles three times with PBS to remove unreacted reagents.
-
Resuspend the purified PEGylated nanoparticles in PBS.
-
-
Characterization: Characterize the PEGylated nanoparticles for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
Protocol 2: Boc Deprotection of PEGylated Nanoparticles
This protocol describes the removal of the Boc protecting group from the surface of the PEGylated nanoparticles to expose the terminal amine.
Materials:
-
Boc-protected PEGylated nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
PBS (pH 7.4)
-
Centrifugal filter units
Procedure:
-
Deprotection Reaction:
-
Lyophilize the purified Boc-protected PEGylated nanoparticles.
-
Resuspend the nanoparticles in a solution of 50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1 hour.
-
-
Removal of TFA:
-
Remove the TFA and DCM by rotary evaporation.
-
Resuspend the nanoparticles in PBS.
-
-
Purification:
-
Immediately purify the deprotected nanoparticles by repeated centrifugation with PBS using centrifugal filter units to remove residual TFA.
-
Resuspend the amine-functionalized PEGylated nanoparticles in PBS.
-
-
Characterization: Confirm the presence of free amine groups using a colorimetric assay (e.g., ninhydrin assay).
Protocol 3: Conjugation of a Targeting Peptide (RGD) to Amine-Functionalized Nanoparticles
This protocol describes the attachment of a carboxyl-containing targeting peptide (e.g., a peptide containing an RGD sequence and a terminal carboxylic acid) to the amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized PEGylated nanoparticles
-
RGD-containing peptide with a terminal carboxyl group
-
EDC and NHS
-
MES buffer (0.1 M, pH 6.0)
-
PBS (pH 7.4)
-
Quenching solution
-
Centrifugal filter units
Procedure:
-
Activation of Peptide Carboxyl Group:
-
Dissolve the RGD peptide in MES buffer.
-
Add EDC (4 molar excess to the peptide) and NHS (10 molar excess) to the peptide solution.
-
Incubate for 30 minutes at room temperature to activate the carboxyl group of the peptide.
-
-
Conjugation to Nanoparticles:
-
Add the amine-functionalized PEGylated nanoparticles to the activated peptide solution.
-
Adjust the pH of the reaction mixture to 7.4 with PBS.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
-
Quenching: Add the quenching solution and stir for 15 minutes.
-
Purification:
-
Purify the targeted nanoparticles by repeated centrifugation with PBS using centrifugal filter units.
-
Resuspend the final targeted nanoparticles in a suitable buffer for storage or in vitro/in vivo studies.
-
-
Characterization:
-
Characterize the final targeted nanoparticles for size, PDI, and zeta potential.
-
Quantify the amount of conjugated peptide using a suitable method (e.g., HPLC or a fluorescence-based assay if the peptide is labeled).
-
Visualizations
Caption: Experimental workflow for the synthesis of a targeted drug delivery system.
Caption: Signaling pathway of a targeted nanoparticle leading to a therapeutic effect.
Application Notes and Protocols for Peptide PEGylation with m-PEG13-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely employed strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. This modification can enhance solubility, increase in vivo half-life by reducing renal clearance, and decrease immunogenicity. These application notes provide a detailed, step-by-step guide for the conjugation of a peptide to a monofunctional PEG linker, specifically a methoxy-PEG with 13 ethylene glycol units and a terminal carboxylic acid (m-PEG13-COOH).
The protocol will focus on the formation of a stable amide bond between the carboxylic acid group of the m-PEG13-COOH and a primary amine (e.g., the N-terminal α-amine or the ε-amine of a lysine residue) on the peptide. This is typically achieved through the activation of the carboxylic acid using carbodiimide chemistry. While the user specified "m-PEG13-Boc," it is more chemically precise to assume the starting PEG reagent for this reaction is m-PEG13-acid, as a Boc-protected PEG would not have a reactive group for direct conjugation to a peptide amine without prior modification. A protocol for Boc deprotection is also included should your workflow require it for a different application of a Boc-protected PEG linker.
Core Principles
The fundamental principle of this PEGylation protocol involves a two-step process:
-
Activation of the PEG Carboxylic Acid: The terminal carboxylic acid of the m-PEG13-COOH is activated to form a more reactive intermediate. A common and effective method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a stable NHS ester.[1] This ester is less susceptible to hydrolysis in aqueous conditions compared to the carbodiimide-activated intermediate alone and reacts efficiently with primary amines.
-
Nucleophilic Attack by the Peptide Amine: The activated PEG-NHS ester is then subjected to nucleophilic attack by a primary amine on the peptide, resulting in the formation of a stable amide bond and the release of NHS. The reaction is typically performed in a buffer at a slightly basic pH (7-8) to ensure the peptide's amine groups are deprotonated and thus more nucleophilic.[1]
Experimental Protocols
Protocol 1: Activation of m-PEG13-COOH with EDC/NHS
This protocol describes the activation of the terminal carboxylic acid on the m-PEG13 linker to form an NHS ester, preparing it for conjugation to the peptide.
Materials and Reagents:
-
m-PEG13-COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas for inert atmosphere (optional, but recommended)
Procedure:
-
Dissolution: In a clean, dry reaction vessel, dissolve m-PEG13-COOH (1 equivalent) in anhydrous DMF or DCM. The concentration will depend on the scale of the reaction, but a starting point of 0.1 M is common.
-
Addition of NHS and EDC: To the stirred solution, add NHS (1.2 equivalents) followed by EDC (1.2 equivalents).
-
Reaction: Allow the reaction to proceed at room temperature for 4-6 hours or overnight under an inert atmosphere.
-
Monitoring (Optional): The formation of the NHS ester can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting m-PEG13-COOH.
-
Use in Next Step: The resulting solution containing the activated m-PEG13-NHS ester can often be used directly in the subsequent conjugation reaction without purification.
Protocol 2: Peptide Conjugation with Activated m-PEG13-NHS Ester
This protocol details the conjugation of the activated PEG linker to the target peptide.
Materials and Reagents:
-
Peptide with at least one primary amine group
-
Solution of activated m-PEG13-NHS ester (from Protocol 1)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or Sodium Bicarbonate buffer (0.1 M, pH 8.0)
-
Quenching solution: 1 M Tris-HCl pH 8.0 or 1 M Glycine
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the chosen reaction buffer to a desired concentration (e.g., 1-10 mg/mL). Ensure the peptide is fully dissolved.
-
Conjugation Reaction: Slowly add the solution of activated m-PEG13-NHS ester to the stirred peptide solution. A molar excess of the PEG reagent (typically 2-10 fold) is used to drive the reaction to completion, but the optimal ratio should be determined empirically.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
Quenching: Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM. This will react with any remaining activated PEG-NHS ester. Allow the quenching to proceed for 30-60 minutes at room temperature.
-
Purification: Proceed immediately to the purification of the PEGylated peptide.
Protocol 3: Purification of the PEGylated Peptide
Purification is crucial to remove unreacted peptide, excess PEG reagent, and reaction byproducts. The choice of method will depend on the size and properties of the peptide and the PEGylated product.
Common Purification Methods:
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated peptide from the smaller, unreacted peptide and other small molecules.[2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC provides high-resolution separation based on hydrophobicity. The addition of the PEG chain will alter the retention time of the peptide, allowing for its separation from the unmodified peptide.
-
Ion Exchange Chromatography (IEX): PEGylation can alter the overall charge of the peptide, enabling separation by IEX.[3][4]
-
Dialysis/Ultrafiltration: Useful for removing small molecule impurities and for buffer exchange, especially for larger peptides and proteins.[2][5]
General RP-HPLC Purification Protocol:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the components. The exact gradient will need to be optimized for the specific PEG-peptide conjugate.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Fraction Collection: Collect fractions corresponding to the desired PEGylated peptide peak.
-
Analysis and Lyophilization: Analyze the collected fractions for purity (e.g., by analytical HPLC and mass spectrometry) and lyophilize the pure fractions to obtain the final product.
Protocol 4: Boc Deprotection of a PEG Linker (Optional)
This protocol is for the removal of a tert-butyloxycarbonyl (Boc) protecting group from an amine-terminated PEG linker, which may be necessary for subsequent conjugation steps in more complex bioconjugation strategies.
Materials and Reagents:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (as a scavenger, optional)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Acid Treatment: Add TFA to the solution to a final concentration of 20-50% (v/v). If the peptide contains sensitive residues, a scavenger such as TIS can be added (2-5% v/v).
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To neutralize the resulting TFA salt, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine-PEG.
-
Data Presentation
Table 1: Example Reaction Parameters for Peptide PEGylation
| Parameter | Condition | Rationale |
| Peptide Concentration | 1-10 mg/mL | A balance between solubility and reaction kinetics. |
| m-PEG13-COOH:Peptide Molar Ratio | 2:1 to 10:1 | Excess PEG reagent drives the reaction towards the product. The optimal ratio needs to be determined empirically. |
| EDC:NHS Molar Ratio | 1:1 | Stoichiometric ratio for efficient activation of the carboxylic acid. |
| Reaction pH | 7.0 - 8.0 | Facilitates the nucleophilicity of the primary amines on the peptide while maintaining peptide stability. |
| Reaction Temperature | 4°C or Room Temperature | 4°C can minimize potential side reactions and peptide degradation, while room temperature allows for faster reaction times. |
| Reaction Time | 2 - 16 hours | Dependent on the reactivity of the peptide and the desired conversion. |
Table 2: Characterization of PEGylated Peptide
| Analytical Method | Purpose | Expected Outcome |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirm covalent attachment of the PEG chain and determine the degree of PEGylation. | An increase in molecular weight corresponding to the mass of the m-PEG13 linker. |
| RP-HPLC | Assess purity and separate PEGylated peptide from unreacted peptide. | A shift in retention time for the PEGylated product compared to the native peptide. |
| SDS-PAGE (for larger peptides) | Visualize the increase in molecular weight. | A higher molecular weight band for the PEGylated peptide compared to the unmodified peptide. |
| NMR Spectroscopy | Structural confirmation of the conjugate. | Presence of characteristic PEG proton signals in the spectrum of the purified product. |
Visualizations
Caption: Experimental workflow for peptide PEGylation.
Caption: Amide bond formation in peptide PEGylation.
References
Application Notes and Protocols for Activating Carboxyl Groups for m-PEG13-Boc Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of molecules by improving their pharmacokinetic and pharmacodynamic profiles. This process involves the covalent attachment of PEG chains to a target molecule, such as a protein, peptide, or nanoparticle. One common strategy for PEGylation involves the conjugation of an amine-functionalized PEG to a carboxyl group on the target molecule. This application note provides a detailed protocol for the activation of carboxyl groups using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system, followed by conjugation with methoxy-PEG13-amine (m-PEG13-NH2), which is generated from the deprotection of m-PEG13-Boc.
The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines that can be removed under acidic conditions to yield a free primary amine, which is then available for conjugation. The use of EDC and NHS facilitates the formation of a stable amide bond between the activated carboxyl group and the primary amine of the PEG molecule. NHS is often included in EDC coupling protocols to create a more stable amine-reactive intermediate, thereby improving the efficiency of the conjugation reaction[1].
Reaction Principle
The conjugation process involves two main stages: the deprotection of this compound to yield m-PEG13-amine, and the subsequent two-step activation and coupling reaction.
-
Boc Deprotection: The Boc protecting group on this compound is removed using a strong acid, such as trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (DCM). This exposes the primary amine on the PEG chain.
-
Carboxyl Group Activation and Amine Coupling:
-
Activation: Carboxyl groups on the target molecule are activated with EDC and NHS at a slightly acidic pH (typically 4.5-6.0). EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.
-
NHS Ester Formation: This intermediate then reacts with NHS to form a more stable NHS ester.
-
Amine Coupling: The NHS ester readily reacts with the primary amine of the deprotected m-PEG13-amine at a physiological to slightly basic pH (7.2-8.5) to form a stable amide bond, releasing NHS as a byproduct.
-
Experimental Workflow
The overall experimental workflow for the activation of carboxyl groups and conjugation with this compound is depicted below.
Figure 1. Experimental workflow for this compound conjugation.
Chemical Reaction Pathway
The chemical pathway illustrates the activation of a carboxyl group by EDC and NHS, followed by the nucleophilic attack of the primary amine from m-PEG13-amine to form a stable amide bond.
References
Application of m-PEG13-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule, which connects the antibody and the payload, is a critical component that profoundly influences the ADC's stability, solubility, pharmacokinetics, and ultimately, its therapeutic index. The m-PEG13-Boc linker is a heterobifunctional molecule featuring a methoxy-terminated polyethylene glycol (PEG) chain of 13 ethylene oxide units and a Boc-protected amine. This structure offers several advantages in ADC development, including enhanced hydrophilicity, reduced immunogenicity, and the ability for controlled, sequential conjugation. The PEG spacer can improve the biophysical properties of the ADC, mitigating aggregation often caused by hydrophobic payloads, while the Boc-protected amine allows for a modular approach to payload attachment.
Key Features of this compound in ADCs
The incorporation of an this compound linker in an ADC construct offers several key benefits that address common challenges in ADC development:
-
Enhanced Hydrophilicity: The polyethylene glycol chain significantly increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads that are prone to aggregation.[1]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of biologics by increasing their hydrodynamic radius, which can reduce renal clearance. This extended circulation time can lead to greater tumor accumulation and improved efficacy.
-
Reduced Immunogenicity: The PEG chain can shield the ADC from the host immune system, potentially reducing the risk of an anti-drug antibody (ADA) response.
-
Controlled Conjugation: The Boc-protected amine allows for a two-step conjugation strategy. The linker can first be attached to the antibody, followed by deprotection of the Boc group and subsequent conjugation of the payload. This modular approach provides greater control over the final ADC structure.
Data Presentation
The following tables summarize representative quantitative data illustrating the impact of PEGylation on ADC properties. While specific data for this compound is not publicly available in comparative studies, these tables reflect the general trends observed when incorporating PEG linkers into ADC design.
Table 1: Influence of PEG Linker on ADC Aggregation
| ADC Construct | Linker Type | Payload | Drug-to-Antibody Ratio (DAR) | % Aggregate (by SEC) |
| ADC-1 | SMCC (non-PEGylated) | MMAE | 4 | 8.5 |
| ADC-2 | m-PEG12-Maleimide | MMAE | 4 | 2.1 |
| ADC-3 | SMCC (non-PEGylated) | PBD | 2 | 12.3 |
| ADC-4 | m-PEG8-Maleimide | PBD | 2 | 3.7 |
Data is illustrative and compiled from general knowledge of ADC development. SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a common non-PEGylated linker. MMAE (Monomethyl auristatin E) and PBD (Pyrrolobenzodiazepine) are common cytotoxic payloads.
Table 2: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated ADCs
| ADC Construct | Linker Type | Terminal Half-life (t½, hours) | Plasma Clearance (CL, mL/hr/kg) | Area Under the Curve (AUC, µg*h/mL) |
| ADC-A | Non-PEGylated | 120 | 0.45 | 5500 |
| ADC-B | PEGylated (12-unit PEG) | 250 | 0.22 | 11500 |
This table presents hypothetical data to illustrate the typical effect of PEGylation on ADC pharmacokinetic parameters. Actual values will vary depending on the specific antibody, payload, and linker chemistry.
Experimental Protocols
This section provides detailed protocols for the incorporation of an this compound linker in the development of an ADC.
Protocol 1: Two-Step Conjugation of a Payload to an Antibody using this compound-NHS Ester
This protocol describes a two-step process where the this compound-NHS ester linker is first conjugated to the antibody via lysine residues. Following purification, the Boc protecting group is removed, and the payload is attached to the newly exposed amine.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Payload with an NHS-ester reactive group
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
-
Stir plate and stir bars
-
UV-Vis Spectrophotometer
-
HPLC system with a size-exclusion column (SEC)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into a phosphate-free buffer, such as borate buffer or HEPES, at a pH of 8.0-8.5 to facilitate the reaction with the NHS ester.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker Conjugation to Antibody:
-
Dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mM immediately before use.
-
Add the linker solution to the antibody solution at a molar excess of 5-10 fold. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours with gentle stirring.
-
-
Purification of Antibody-Linker Conjugate:
-
Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
-
Boc Deprotection:
-
Lyophilize the purified antibody-linker conjugate.
-
Resuspend the lyophilized conjugate in a solution of 50% TFA in DCM.
-
Incubate at room temperature for 30 minutes to remove the Boc protecting group, exposing the terminal amine.
-
Remove the TFA/DCM under a stream of nitrogen and immediately resolubilize the antibody in a suitable buffer for the next step.
-
Purify the deprotected antibody-linker conjugate using a desalting column to remove residual TFA.
-
-
Payload Conjugation:
-
Dissolve the NHS-ester activated payload in anhydrous DMF or DMSO.
-
Add the payload solution to the deprotected antibody-linker conjugate at a molar excess of 3-5 fold.
-
Incubate the reaction at room temperature for 2-4 hours with gentle stirring.
-
-
Final Purification and Characterization:
-
Purify the final ADC from excess payload and other reagents using a desalting column or size-exclusion chromatography (SEC).
-
Characterize the purified ADC for protein concentration, drug-to-antibody ratio (DAR), and aggregation levels using UV-Vis spectroscopy and SEC-HPLC.
-
Protocol 2: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for the payload (A_payload).
-
Calculate the protein concentration and DAR using the following equations:
-
Correction Factor (CF) = (ε_payload at 280 nm) / (ε_payload at λ_max)
-
Antibody Concentration (M) = (A280 - A_payload * CF) / ε_antibody at 280 nm
-
Payload Concentration (M) = A_payload / ε_payload at λ_max
-
DAR = Payload Concentration / Antibody Concentration
Where ε is the molar extinction coefficient.
-
B. Analysis of Aggregation by Size-Exclusion Chromatography (SEC):
-
Equilibrate an SEC column with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Inject 10-50 µg of the purified ADC onto the column.
-
Monitor the elution profile at 280 nm.
-
The main peak represents the monomeric ADC, while any earlier eluting peaks correspond to aggregates.
-
Calculate the percentage of monomer and aggregate by integrating the respective peak areas.
Visualizations
ADC Mechanism of Action
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Workflow for ADC Development
Caption: A typical experimental workflow for the development and evaluation of an ADC.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating m-PEG13-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, to peptides is a widely utilized strategy to enhance their therapeutic properties. PEGylation can improve the pharmacokinetic and pharmacodynamic profiles of peptides by increasing their solubility, stability against proteolytic degradation, and circulation half-life, while reducing immunogenicity.[1][2][3] One approach to creating PEGylated peptides is the incorporation of a PEG moiety during solid-phase peptide synthesis (SPPS).
This document provides detailed application notes and protocols for the incorporation of a discrete PEG linker, specifically methoxy-PEG13-carboxylic acid with a Boc-protected amine (functionally Boc-NH-(PEG)13-COOH, herein referred to as m-PEG13-Boc), into a peptide sequence using Boc-SPPS chemistry. The Boc (tert-butyloxycarbonyl) strategy is a robust method for SPPS, particularly for the synthesis of complex or hydrophobic peptides.[4][5][6]
Data Presentation: Expected Performance in Boc-SPPS
The following table summarizes the expected quantitative data for the incorporation of this compound during a standard Boc-SPPS workflow. These values are based on typical efficiencies for standard Boc-amino acids and may vary depending on the specific peptide sequence, resin, and coupling conditions.
| Parameter | Expected Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Merrifield or PAM resins are commonly used for Boc-SPPS. |
| This compound Coupling Efficiency | >95% | May require extended coupling times or double coupling due to potential steric hindrance. Monitoring with a test for free amines is recommended. |
| Standard Boc-Amino Acid Coupling Efficiency | >99% | Routinely achieved with standard coupling protocols.[7] |
| Overall Crude Peptide Yield | 50 - 75% | Highly dependent on the length and sequence of the peptide. |
| Crude PEGylated Peptide Purity (by HPLC) | 40 - 60% | Purification by reverse-phase HPLC is necessary. |
| Final Purified PEGylated Peptide Yield | 10 - 30% | Dependent on the efficiency of purification steps. |
Experimental Protocols
Materials and Reagents
-
Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid.
-
Boc-Amino Acids: Standard side-chain protected Boc-amino acids.
-
This compound Reagent: Boc-NH-(CH₂CH₂O)₁₃-CH₂-COOH.
-
Solvents:
-
Dichloromethane (DCM), peptide synthesis grade.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Isopropyl alcohol (IPA).
-
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DMF.
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
HOBt (Hydroxybenzotriazole).
-
-
Cleavage Cocktail:
-
For peptides without sensitive residues: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS).
-
For peptides with Trp, Met, or Cys: Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5).
-
-
Precipitation and Wash Solvent: Cold diethyl ether.
Boc-SPPS Workflow for Incorporating this compound
This protocol outlines the manual solid-phase synthesis of a peptide with an incorporated this compound linker.
Workflow Diagram:
Caption: General workflow for Boc-SPPS incorporating this compound.
Detailed Steps:
-
Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DCM and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[8]
-
Drain the solution.
-
-
Washing:
-
Wash the resin with DCM (3 times).
-
Wash the resin with IPA (2 times).
-
Wash the resin with DCM (3 times).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the neutralization step.
-
-
Washing:
-
Wash the resin with DMF (5 times).
-
-
Coupling of this compound or Standard Boc-Amino Acid:
-
Activation: In a separate vial, dissolve this compound (or the next Boc-amino acid) (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated solution to the resin.
-
Agitate for 1-2 hours for standard amino acids, or 2-4 hours for this compound.
-
Monitoring: Perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines, if applicable) to check for complete coupling. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing:
-
Wash the resin with DMF (3 times).
-
Wash the resin with DCM (3 times).
-
Repeat steps 2-7 for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and washing, dry the peptide-resin under vacuum.
-
Add the appropriate cleavage cocktail to the resin (approximately 10 mL per gram of resin).[9]
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the PEGylated peptide by preparative reverse-phase HPLC.
-
Analysis and Characterization of the PEGylated Peptide
Workflow Diagram:
Caption: Workflow for the purification and analysis of the synthesized PEGylated peptide.
Detailed Procedures:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Analytical: Assess the purity of the crude and purified peptide using an analytical C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Preparative: Purify the crude peptide on a preparative C18 column using a similar gradient system.
-
-
Mass Spectrometry (MS):
-
Confirm the molecular weight of the purified PEGylated peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The PEGylated peptide will exhibit a characteristic isotopic distribution corresponding to the addition of the this compound moiety.[10][11][12]
-
Signaling Pathways and Logical Relationships
The incorporation of a PEG linker is a chemical modification strategy designed to improve the physicochemical properties of a peptide. The logical relationship for this process is outlined below.
References
- 1. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Safe and efficient Boc-SPPS for the synthesis of glycopeptide-α-thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc Deprotection of PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete Boc deprotection?
Incomplete removal of the Boc group is a common issue that can stem from several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and the reaction rate is highly dependent on the acid concentration.[1][2] If the acid (e.g., trifluoroacetic acid - TFA) is too weak or its concentration is too low, the reaction may not proceed to completion.[3]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group, especially for sterically hindered substrates.[3]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can physically block the acid's access to the Boc-protected amine, slowing the reaction rate.[3][4]
-
Poor Solvent Choice: The solvent must effectively dissolve both the PEG-linker conjugate and the acid. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[3] In solid-phase synthesis, poor resin swelling in the chosen solvent can also prevent the acid from reaching all reaction sites.[4]
Q2: What are the most common side reactions during Boc deprotection, and how can they be minimized?
The primary side reaction involves the tert-butyl cation (tBu⁺), a reactive electrophile generated during Boc cleavage.[4] This cation can alkylate electron-rich amino acid residues like tryptophan and methionine.[5]
-
Minimization Strategy: To prevent this, "scavengers" should be added to the reaction mixture. These are molecules that trap the reactive carbocations. Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[5] For instance, TIS is particularly effective at protecting tryptophan residues.[5]
Q3: Can the acidic conditions used for Boc removal damage other parts of my molecule, like ester bonds?
Yes, acid-labile functionalities, including some ester bonds, can be cleaved under the conditions required for Boc deprotection.[3] One researcher noted that while 100% deprotection was achieved with TFA in 30 minutes, it also resulted in a 10-20% loss of their ester bonds.[6] Using 4M HCl in ethyl acetate was found to be a milder alternative that preserved the ester bond, although the reaction required 6 hours.[6]
Q4: How can I effectively monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the less polar, Boc-protected starting material and the appearance of the more polar, deprotected amine product (which will have a lower Rf value).[3][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more precise and quantitative assessment of the reaction, allowing you to identify the starting material, product, and any side products formed.[3][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic singlet signal from the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid concentration. 2. Reaction time is too short. 3. Steric hindrance from the PEG chain.[3][4] | 1. Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[3] 2. Extend the reaction time and monitor progress using TLC or LC-MS.[3] 3. Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[3] |
| Formation of Side Products | 1. Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation.[5] 2. Cleavage of other acid-sensitive protecting groups or linkers.[3] | 1. Add scavengers to the reaction mixture. Triisopropylsilane (TIS, 2.5-5% v/v) is a common choice.[5][7] 2. If possible, use a milder deprotection method (e.g., HCl in dioxane instead of neat TFA) or ensure orthogonal protecting groups are used in your synthesis design.[6] |
| Product is an Oily Residue | TFA salts are often difficult to crystallize and may appear as oils.[8] | 1. After removing excess TFA by rotary evaporation, co-evaporate with toluene (x3) to remove residual traces.[3][7] 2. Consider using 4M HCl in 1,4-dioxane; the resulting HCl salt is more likely to precipitate as a solid.[8] |
| Difficulty with Work-up | Residual acid (TFA) can interfere with subsequent steps. | 1. Evaporation: For volatile acids like TFA, use a rotary evaporator. Co-evaporation with toluene helps remove final traces.[3] 2. Aqueous Wash: Dilute the reaction mixture with an organic solvent and wash with a mild base like saturated sodium bicarbonate solution to neutralize the acid.[3][7] 3. Precipitation: Add the concentrated reaction mixture to a non-polar solvent like cold diethyl ether to precipitate the deprotected amine salt.[3][9] |
Quantitative Data Summary
The selection of reagents and conditions is critical for successful Boc deprotection. The tables below summarize common conditions and scavengers.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Purity / Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 1-2 hours | A standard, robust method. Higher TFA concentrations can accelerate the reaction but may affect other acid-labile groups.[3][7] |
| Trifluoroacetic Acid (TFA) | 50% (v/v) | Dichloromethane (DCM) | 60 minutes | Can achieve >95% purity.[7] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1-2 hours | A common alternative to TFA. The HCl salt product is often a solid. Can achieve >95% purity with sufficient time.[3][7][8] |
| Oxalyl Chloride / Methanol | 3 equivalents | Methanol | 1-4 hours | A mild method reported to be effective for substrates with other acid-labile groups, such as esters.[10] |
Table 2: Common Scavengers for Preventing Side Reactions
| Scavenger | Typical Concentration (v/v) | Target | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% | tert-butyl cation | An effective general scavenger, particularly good for protecting tryptophan residues.[5][7] |
| Water | 2.5 - 5% | tert-butyl cation | Often used in combination with other scavengers.[5][9] |
| Thioanisole | 5% | tert-butyl cation | Particularly effective for protecting methionine residues.[5] |
| 1,2-Ethanedithiol (EDT) | 2.5% | tert-butyl cation | Very effective for protecting sulfur-containing residues, but has a strong odor.[5] |
| Phenol | 5% | Carbocation Scavenger | A classic scavenger used to trap carbocations.[3] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[3]
-
Cool the solution to 0°C using an ice bath.[7]
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[7]
-
If the substrate contains acid-sensitive residues (e.g., Trp, Met), add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[7]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[3][7]
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[3]
-
Add toluene to the residue and concentrate again under reduced pressure. Repeat this co-evaporation step two more times to ensure the removal of residual TFA.[3]
-
The resulting deprotected amine (as a TFA salt) can often be used directly. For neutralization, dissolve the residue in an organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3][7]
Protocol 2: Analytical Monitoring by HPLC
-
Prepare a calibration curve using known concentrations of your Boc-protected starting material and the expected deprotected product.[3]
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes) during the deprotection reaction, carefully withdraw a small aliquot of the reaction mixture.[3]
-
Immediately quench the reaction in the aliquot by diluting it into a vial containing a neutralizing mobile phase.[3]
-
Inject the quenched and diluted sample into a suitable HPLC system (e.g., a reverse-phase C18 column).[3]
-
Analyze the resulting chromatogram to determine the relative peak areas of the starting material and product.[3]
-
Use the calibration curve to quantify the conversion over time, allowing you to determine the optimal reaction time for your specific substrate.[3]
Visualizations
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Caption: Logic diagram for troubleshooting common Boc deprotection issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
identifying side products in m-PEG13-Boc deprotection reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the deprotection of m-PEG13-Boc.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection reaction incomplete?
A1: Incomplete deprotection is a common issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acid. If the acid concentration is too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is commonly used, and concentrations of 20-50% in a solvent like dichloromethane (DCM) are typical.[1] A study comparing 55% TFA in DCM with 100% TFA for Boc removal in solid-phase peptide synthesis found that the 55% TFA/DCM mixture resulted in higher purity, suggesting that 100% TFA might lead to incomplete deprotection due to poor resin swelling and limited solvent transfer.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to incomplete removal of the Boc group. Most deprotections are performed at room temperature, but some substrates may require longer times.[1]
-
Steric Hindrance: The bulky nature of the PEG chain can sterically hinder the acid's approach to the Boc-protected amine, slowing the reaction rate.[1]
-
Poor Solvent Choice: The solvent must fully solvate both the PEG conjugate and the acid. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1]
Q2: What is the most common side product, and why does it form?
A2: The most significant side reaction during the acidic removal of the Boc group is alkylation .[2] This occurs because the deprotection mechanism generates a stable tert-butyl cation.[3] This reactive carbocation can then be "trapped" by any nucleophilic sites on your target molecule, leading to the formation of an unwanted tert-butyl ether or thioether. For molecules containing sensitive amino acid residues, this can be particularly problematic. Residues like tryptophan, methionine, cysteine, and tyrosine are susceptible to alkylation by the tert-butyl cation.[3]
Q3: How can I prevent or minimize the formation of alkylation side products?
A3: The most effective way to prevent alkylation is by using "scavengers" in the reaction mixture. Scavengers are nucleophilic compounds that are more reactive toward the tert-butyl cation than your molecule of interest. By adding them to the deprotection cocktail, they effectively trap the carbocation before it can react with your product.[3]
Q4: What are common scavengers, and how do I choose the right one?
A4: The choice of scavenger depends on the specific nucleophilic groups present in your molecule.
-
Triisopropylsilane (TIS) or Triethylsilane (TES): These are excellent general-purpose carbocation scavengers.[2][3]
-
Water: Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol. A small percentage (e.g., 2.5-5%) is often included in the cleavage cocktail.[2]
-
Thioanisole: Particularly effective for protecting methionine residues from S-alkylation.[3]
-
1,2-Ethanedithiol (EDT): Useful for protecting cysteine residues.[4]
A common and effective general-purpose scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[2]
Q5: How can I monitor the reaction to identify the main product and side products?
A5: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for monitoring the progress of the reaction and identifying products.[1][5][6][7] By taking aliquots at different time points, you can track the disappearance of the starting material and the appearance of the desired product and any side products. The mass difference corresponding to the loss of the Boc group (-100.12 Da) and the potential addition of a tert-butyl group (+56.11 Da) can be readily identified. For more detailed characterization, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the final product and any isolated impurities.[8][9][10][11][12]
Troubleshooting Guide
This guide addresses common problems encountered during this compound deprotection.
Problem 1: Incomplete Deprotection (Low Yield)
| Possible Cause | Recommended Solution |
| Insufficient Acid Concentration | Increase the concentration of TFA (e.g., from 20% to 50% in DCM). For resistant substrates, consider a stronger acid system like 4M HCl in 1,4-dioxane.[1] |
| Short Reaction Time | Monitor the reaction progress using TLC or LC-MS and allow it to proceed until the starting material is consumed (typically 1-2 hours at room temperature).[1] |
| Low Reaction Temperature | Most deprotections are performed at 0 °C to room temperature.[1] If the reaction is sluggish, allowing it to stir longer at room temperature is preferable to heating, which can increase side reactions. |
| Poor Solubility | Ensure the this compound starting material is fully dissolved in the chosen solvent (e.g., DCM) before adding the acid. |
Problem 2: Observation of Unexpected Side Products
| Possible Cause | Recommended Solution |
| Alkylation by tert-butyl Cation | This is the most common cause of side products. Add a scavenger or a scavenger cocktail to the deprotection reagent. A standard mixture is 95% TFA, 2.5% TIS, and 2.5% water.[2] |
| Degradation of Other Acid-Labile Groups | If your molecule contains other acid-sensitive functional groups (e.g., certain esters, acetals), they may be cleaved under the deprotection conditions.[13] Consider using milder acidic conditions (e.g., 1M HCl in ethyl acetate) or alternative, non-acidic deprotection methods. |
| PEG Degradation Impurities | Starting PEG materials can sometimes contain impurities like ethylene glycol (EG) or diethylene glycol (DG).[14] While not a direct result of the deprotection reaction, their presence can complicate purification and analysis. Ensure you are using high-purity this compound. |
Quantitative Data Summary
The following tables provide a quick reference for common reaction conditions and scavenger usage.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Temperature | Typical Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[1] | Dichloromethane (DCM) | 0 °C to Room Temp | 30 min - 2 h[1] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp | 1 - 4 h |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5%[1] | General carbocation scavenger. |
| Water | 2.5 - 5%[2] | Carbocation scavenger (forms tert-butanol). |
| Thioanisole | 5% | Protects Methionine and other sulfur-containing residues.[3] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Protects Cysteine residues.[4] |
| Phenol | 5% | General carbocation scavenger. |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Boc Deprotection
-
Dissolve the this compound compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare the deprotection cocktail: For every 1 mL of the reaction mixture, prepare a solution of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Slowly add the deprotection cocktail to the stirred PEG solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
To remove residual TFA, add toluene to the flask and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[1]
-
The resulting product, the TFA salt of m-PEG13-amine, can be used directly or neutralized by dissolving the residue in an organic solvent, washing with a saturated aqueous sodium bicarbonate solution, drying the organic layer, and concentrating.[1]
Protocol 2: Reaction Monitoring by LC-MS
-
At desired time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Immediately quench the aliquot by diluting it into a vial containing a mobile phase with a neutralizing agent (e.g., a small amount of ammonium hydroxide in water/acetonitrile).
-
Inject the quenched sample into a suitable LC-MS system (e.g., with a C18 reverse-phase column).
-
Analyze the resulting chromatograms and mass spectra to identify the mass of the starting material (this compound), the desired product (m-PEG13-amine), and any potential side products (e.g., tert-butylated product).
Visualizations
Reaction and Side Product Pathway
Caption: Mechanism of Boc deprotection and the formation of alkylated side products.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for this compound deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. azom.com [azom.com]
Technical Support Center: Removal of Residual Trifluoroacetic Acid (TFA) After Boc Deprotection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the critical process of removing residual trifluoroacetic acid (TFA) following the deprotection of tert-butyloxycarbonyl (Boc) protecting groups in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove residual TFA from my peptide sample?
Trifluoroacetic acid (TFA) is a strong acid commonly used for the cleavage of peptides from the resin and for the removal of the Boc protecting group during solid-phase peptide synthesis (SPPS).[1][2] However, residual TFA in the final peptide product can be problematic for several reasons:
-
Biological Incompatibility: TFA can be toxic to cells and may alter the secondary structure and biological activity of peptides, leading to unreliable results in cellular assays and in vivo studies.[1][2][3]
-
Interference with Assays: The acidity of TFA can alter the pH of assay buffers, potentially affecting enzyme kinetics or denaturing proteins.[1]
-
Analytical Issues: TFA can interfere with certain analytical techniques. For example, it can suppress the ionization of peptides in mass spectrometry, leading to reduced sensitivity.[4]
For many applications, especially those involving biological systems, reducing TFA levels to less than 1% is often necessary.[1]
Q2: What are the most common methods for removing residual TFA?
Several methods are available for removing residual TFA, each with its own advantages and limitations. The primary methods include:
-
Precipitation: The peptide is precipitated from the TFA solution by adding a cold non-polar solvent, typically diethyl ether. The TFA remains in the solvent, which is then decanted.[5][6]
-
Ion-Exchange Chromatography (IEX): This technique involves passing the peptide solution through a column containing a charged resin. The peptide binds to the resin, allowing the TFA counter-ions to be washed away. The peptide is then eluted with a different, more biocompatible salt solution, such as acetate or chloride.[3][5][7]
-
Lyophilization with a Stronger Acid (e.g., HCl): The peptide is repeatedly dissolved in a dilute solution of a stronger, volatile acid like hydrochloric acid (HCl) and then lyophilized (freeze-dried). The stronger acid displaces the weaker TFA, which is removed during the lyophilization process.[3][8][9]
-
Evaporation/Co-evaporation: The volatile TFA can be removed by evaporation under reduced pressure (e.g., using a rotary evaporator) or by a stream of inert gas like nitrogen.[10] Co-evaporation with a solvent like toluene or methanol can enhance removal.[10][11]
-
Reverse-Phase HPLC (RP-HPLC): While often used for purification, RP-HPLC can also be employed for TFA removal by using a mobile phase containing a different, more desirable counter-ion like acetic acid or formic acid.[8][12]
Q3: How do I choose the best TFA removal method for my peptide?
The choice of method depends on several factors, including the properties of your peptide (e.g., hydrophobicity, stability), the required final purity, the scale of your synthesis, and the available equipment.[1][3]
-
For hydrophobic peptides , precipitation with cold diethyl ether is often effective.[13]
-
For hydrophilic peptides that may not precipitate well, ion-exchange chromatography or lyophilization with HCl are better options.[3][8]
-
If your peptide is sensitive to very low pH, ion-exchange chromatography under milder pH conditions may be preferable to lyophilization with HCl.[7][14]
-
For small-scale preparations where simplicity is key, repeated evaporation or co-evaporation can be a viable option.[10]
Troubleshooting Guide
Issue 1: Incomplete TFA Removal
-
Possible Cause: Insufficient washing or exchange cycles.
-
Troubleshooting Steps:
-
Precipitation: Increase the number of cold ether washes to at least 3-4 times, or until the odor of TFA is no longer detectable.[5]
-
Lyophilization with HCl: Increase the number of dissolution-lyophilization cycles to three or more. One study indicated that three cycles with 10 mM HCl were sufficient to reduce TFA content to below 1% (w/w).[3]
-
Ion-Exchange Chromatography: Ensure the ion-exchange resin has sufficient capacity (a 10- to 50-fold excess of anion binding sites is recommended) and is properly equilibrated.[3][15] You may also need to increase the volume or concentration of the eluting salt.[3]
-
Issue 2: Low Peptide Recovery
-
Possible Cause: Peptide loss during washing, precipitation, or transfer steps.
-
Troubleshooting Steps:
-
General: Minimize the number of transfer steps. Use low-protein-binding tubes and pipette tips.[3]
-
Precipitation: Ensure the ether is sufficiently cold (~ -70°C) to induce rapid and complete precipitation.[5] For short or hydrophilic peptides that are difficult to precipitate, consider an alternative method.[10][16]
-
Lyophilization: Ensure the lyophilizer is functioning correctly and a proper vacuum is achieved to prevent sample loss.[3]
-
Ion-Exchange Chromatography: Optimize the buffer pH and ionic strength to ensure your peptide binds to the resin and elutes efficiently. Pre-condition the column according to the manufacturer's instructions.[3]
-
Issue 3: Peptide Degradation or Altered Activity
-
Possible Cause: Harsh pH conditions or instability of the peptide.
-
Troubleshooting Steps:
-
Avoid prolonged exposure to strong acids or bases and high temperatures.[3]
-
If using lyophilization with HCl, ensure the HCl concentration is not excessively high (2-10 mM is a typical range).[9]
-
After TFA removal, analyze the peptide's purity and integrity using HPLC and mass spectrometry to confirm it has not degraded.[3]
-
If biological activity is altered, run a control with the new counter-ion (e.g., chloride or acetate) to ensure it is not interfering with the assay.[3]
-
Quantitative Data on TFA Removal Methods
While comprehensive comparative studies are limited, the following table summarizes the reported efficiency of various TFA removal methods based on available data.
| Method | Reported Efficiency | Notes |
| Ion-Exchange Chromatography | > 95% exchange | Efficient for exchanging TFA for other counter-ions like acetate.[7] |
| Precipitation (Deprotonation/Reprotonation) | > 95% removal | Involves basification to deprotonate the amine, precipitation, and reprotonation with a new acid.[7] |
| Lyophilization with HCl | Can reduce TFA to < 1% (w/w) | Typically requires multiple cycles for high efficiency.[3] |
| Reverse-Phase HPLC | Partial to almost complete exchange | Efficiency depends on the mobile phase composition and the hydrophobicity of the peptide.[7][14] |
Experimental Protocols
Protocol 1: TFA Removal by Precipitation with Diethyl Ether
This method is suitable for peptides that are insoluble in cold diethyl ether.
-
Following Boc deprotection and cleavage, concentrate the TFA solution containing the crude peptide under a stream of nitrogen or using a rotary evaporator to reduce the volume.
-
In a centrifuge tube, add the concentrated peptide solution.
-
Add 9-10 volumes of ice-cold diethyl ether (pre-chilled to approximately -70°C). The peptide should precipitate as a white solid.[5]
-
Centrifuge the mixture for 5 minutes at approximately 3300 rpm to form a solid pellet.[5]
-
Carefully decant the supernatant containing the dissolved TFA.[5]
-
Resuspend the peptide pellet in fresh cold diethyl ether and repeat the centrifugation and decantation steps.
-
Repeat this washing process at least 3-4 times.[5]
-
After the final wash, allow the remaining ether to evaporate from the open tube overnight in a fume hood to obtain the dry peptide.[5]
Protocol 2: TFA Removal by Ion-Exchange Chromatography (TFA/Acetate Exchange)
This method exchanges the trifluoroacetate counter-ion for the more biocompatible acetate ion.
-
Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[15]
-
Column Activation: Elute the column with a 1M solution of sodium acetate.[15]
-
Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.[15]
-
Sample Loading: Dissolve the peptide in distilled water and apply it to the prepared column.[15]
-
Elution: Elute the column with distilled water and collect the fractions. The peptide, now as an acetate salt, will elute while the trifluoroacetate remains bound to the resin or is washed away.[15]
-
Lyophilization: Combine the fractions containing the peptide and lyophilize to obtain the final product.[15]
Protocol 3: TFA Removal by Lyophilization with HCl
This protocol replaces the trifluoroacetate counter-ion with a chloride ion.
-
Dissolution: Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.[9]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[9]
-
Incubation: Let the solution stand at room temperature for at least one minute.[9]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[9]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[9]
-
Repeat: To ensure complete removal of TFA, repeat the dissolution, freezing, and lyophilization steps at least two more times.[9]
-
Final Product: After the final lyophilization, the peptide is obtained as the hydrochloride salt.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 8. lifetein.com [lifetein.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
m-PEG13-Boc stability issues and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of m-PEG13-Boc. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of the molecule throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The stability of this compound is influenced by its two main components: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the polyethylene glycol (PEG) chain. The primary concerns are the acidic cleavage of the Boc group and the oxidative degradation of the PEG chain.[1][][3][4]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored at 2-8°C.[3][5] It is also recommended to keep the container tightly sealed, protected from light, and in a dry, well-ventilated area. For extended storage, flushing the container with an inert gas like argon or nitrogen can prevent oxidation of the PEG chain.
Q3: How does pH impact the stability of this compound?
A3: The Boc group is sensitive to acidic conditions and will be cleaved at a low pH, exposing the amine.[1] The molecule is generally stable in neutral to basic conditions.[6] The PEG chain itself can degrade over time, which can lead to a decrease in the pH of the solution.[]
Q4: What is the effect of temperature on the stability of this compound?
A4: Elevated temperatures can accelerate the degradation of the PEG chain.[][3] While the Boc group can be thermally cleaved, this typically requires high temperatures.[7] For optimal stability, it is crucial to adhere to the recommended storage temperature of 2-8°C.
Q5: What are the visible signs of this compound degradation?
A5: Visual signs of degradation are not always apparent. However, a decrease in pH of a solution containing this compound can indicate degradation of the PEG chain.[] The most reliable way to assess degradation is through analytical methods such as HPLC, which can detect the presence of impurities and degradation products.[]
Q6: How can I verify the purity and integrity of my this compound sample?
A6: High-Performance Liquid Chromatography (HPLC) is a recommended method for assessing the purity and integrity of this compound.[][] This technique can separate the intact molecule from potential impurities and degradation products. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no yield in conjugation reaction | Degradation of this compound (cleavage of Boc group or degradation of PEG chain). | Verify the integrity of the this compound sample using HPLC. Ensure that the reaction is not performed under acidic conditions that could prematurely cleave the Boc group. |
| Inappropriate storage of this compound. | Always store this compound at the recommended 2-8°C, protected from light and moisture. | |
| Unexpected side products in reaction | Presence of impurities in the this compound starting material. | Analyze the purity of the this compound sample by HPLC before use. |
| Reaction conditions promoting degradation. | Review the pH and temperature of your reaction conditions to ensure they are compatible with the stability of both the Boc group and the PEG chain. | |
| Inconsistent results between experiments | Batch-to-batch variability of this compound. | Qualify each new batch of this compound by HPLC to ensure consistent purity and quality. |
| Gradual degradation of a single batch over time. | If a single batch is used over an extended period, periodically re-analyze its purity to monitor for degradation. |
Quantitative Data on this compound Stability
The following table provides an overview of the expected stability of this compound under various conditions. This data is based on the known stability of the Boc protecting group and PEG chains.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| pH | pH < 4 | Labile | H2N-PEG13-OH, tert-butanol, CO2 |
| pH 4 - 7 | Generally Stable | Minor PEG chain oxidation products over time | |
| pH > 7 | Stable | Minor PEG chain oxidation products over time | |
| Temperature | -20°C | Highly Stable | Minimal degradation |
| 2-8°C | Stable (Recommended) | Slow oxidation of PEG chain over extended periods | |
| Room Temperature (~25°C) | Moderate Stability | Increased rate of PEG chain oxidation | |
| > 40°C | Reduced Stability | Accelerated PEG chain degradation; potential for thermal deprotection of Boc group | |
| Light Exposure | UV Light | Labile | Accelerated oxidative degradation of the PEG chain |
| Ambient Light | Moderate Stability | Gradual degradation of the PEG chain | |
| Dark | Stable | Minimal light-induced degradation | |
| Atmosphere | Inert (Argon, Nitrogen) | Stable | Minimized oxidative degradation |
| Air (Oxygen) | Moderate Stability | Oxidation of the PEG chain |
Experimental Protocols
Protocol for Purity Assessment by HPLC
This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC.
-
Instrumentation: HPLC system with UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
35-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Decision tree for troubleshooting experiments.
References
- 1. benchchem.com [benchchem.com]
- 3. Long-term storage of PEGylated liposomal oxaliplatin with improved stability and long circulation times in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Boc-NH-(PEG)5-COOH (22 atoms) Novabiochem® | 882847-13-4 [sigmaaldrich.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Technical Support Center: Preventing Aggregation During Protein PEGylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with protein aggregation during PEGylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be triggered by a combination of factors related to the protein itself, the PEG reagent, and the reaction conditions. Key causes include:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1] This is a common issue when the goal is mono-PEGylation but the PEG reagent contains significant amounts of diol impurities.[1]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability.[1] Deviations from a protein's optimal stability range can lead to the exposure of hydrophobic regions, promoting aggregation.[1]
-
PEG-Protein Interactions: While generally a stabilizer, the PEG polymer can sometimes interact with the protein surface, causing conformational changes that may lead to aggregation.[2] The length of the PEG chain can influence these interactions.[2]
-
Poor Reagent Quality: The purity of the PEG reagent is crucial. The presence of impurities or a high percentage of di-functional PEG in a mono-functional reagent can cause unintended cross-linking.[1]
Q2: How can I optimize reaction conditions to minimize aggregation?
Optimizing the reaction conditions is a critical step in preventing aggregation. A systematic approach, often involving a Design of Experiments (DoE), can help identify the ideal parameters for your specific protein.[3]
-
pH: The pH of the reaction buffer is a critical parameter. For amine-specific PEGylation (targeting lysine residues or the N-terminus), the pH influences the reactivity of the target amino groups.[3] It's often beneficial to perform the reaction at a pH where the protein is most stable. For targeting the N-terminal amino group, a lower pH (around 7 or below) can provide higher selectivity as the α-amino group generally has a lower pKa than the ε-amino group of lysine.[3]
-
Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate.[1] This can favor intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.[1]
-
Protein Concentration: Using a lower protein concentration can reduce the chances of intermolecular interactions.[1] It is advisable to test a range of concentrations to find the optimal balance between reaction efficiency and aggregation prevention.[1]
-
PEG:Protein Molar Ratio: A high molar excess of the PEG reagent can sometimes lead to a higher degree of modification and potentially aggregation. It is important to screen different molar ratios to find the lowest effective ratio that achieves the desired level of PEGylation without causing significant aggregation.[1]
Q3: Can excipients be used to prevent aggregation during the PEGylation reaction?
Yes, adding stabilizing excipients to the reaction buffer can be a very effective strategy to suppress protein aggregation.[1]
-
Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol are known protein stabilizers that can be included in the reaction buffer.[1]
-
Amino Acids: Certain amino acids, such as arginine and glycine, can help suppress non-specific protein-protein interactions and reduce aggregation.[1]
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can be beneficial in preventing surface-induced aggregation.[1]
Q4: How does the method of PEG reagent addition affect aggregation?
The way the PEG reagent is introduced into the reaction mixture can influence the outcome.
-
Stepwise Addition: Instead of adding the entire amount of the activated PEG reagent at once, adding it in smaller portions over time (stepwise addition) can help to control the reaction rate.[1] This slower, more controlled reaction can favor the desired intramolecular modification and minimize intermolecular cross-linking that leads to aggregation.[1]
Data Summary Tables
Table 1: Recommended Starting Conditions for Optimizing PEGylation Reactions
| Parameter | Recommended Range | Rationale |
| pH | 6.0 - 8.0 (screen around protein's pI and optimal stability pH)[1] | Balances protein stability and reactivity of target functional groups.[3] |
| Temperature | 4°C to Room Temperature (e.g., 25°C)[1] | Lower temperatures slow the reaction, potentially reducing aggregation.[1] |
| Protein Concentration | 0.5 - 5 mg/mL[1] | Lower concentrations decrease the likelihood of intermolecular interactions.[1] |
| PEG:Protein Molar Ratio | 1:1 to 20:1[1] | Optimizing this ratio is key to achieving desired PEGylation without excess reagent causing aggregation. |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v)[1] | Acts as a protein stabilizer through preferential exclusion.[1] |
| Arginine | 50-100 mM[1] | Suppresses non-specific protein-protein interactions.[1] |
| Polysorbate 20 | 0.01-0.05% (v/v)[1] | Reduces surface tension and prevents adsorption-induced aggregation.[1] |
Experimental Protocols
Protocol 1: Screening for Optimal pH in a Small-Scale PEGylation Reaction
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., 0.5 pH unit increments from 6.0 to 8.0). Ensure the buffer system is appropriate for your protein and does not contain primary amines if you are targeting lysines (e.g., use phosphate or borate buffers).
-
Protein Preparation: If necessary, perform a buffer exchange to transfer your protein into the desired starting buffer. Adjust the protein concentration to the desired level (e.g., 1 mg/mL).
-
Reaction Setup: In separate microcentrifuge tubes, aliquot equal amounts of the protein solution. Add the corresponding reaction buffer for each pH to be tested.
-
PEG Addition: Prepare a stock solution of your activated PEG reagent in an appropriate solvent. Add the PEG reagent to each tube to achieve the desired PEG:protein molar ratio.
-
Incubation: Incubate the reactions at a constant temperature (e.g., 4°C or room temperature) for a defined period (e.g., 2 hours).
-
Analysis: After incubation, analyze the samples for the degree of PEGylation and the extent of aggregation using appropriate analytical techniques such as SDS-PAGE and Size Exclusion Chromatography (SEC).
Protocol 2: Stepwise Addition of PEG Reagent
-
Reaction Setup: Prepare your protein solution in the optimized reaction buffer at the desired concentration, pH, and temperature.
-
PEG Reagent Aliquoting: Divide the total calculated volume of the activated PEG reagent stock solution into several smaller aliquots (e.g., 4-5 equal portions).
-
Initial Addition: Add the first aliquot of the PEG reagent to the protein solution with gentle mixing.
-
Timed Incubation: Allow the reaction to proceed for a set period (e.g., 15-30 minutes).
-
Subsequent Additions: Add the remaining aliquots of the PEG reagent at regular intervals (e.g., every 15-30 minutes) until all the reagent has been added.
-
Final Incubation: After the final addition, continue to incubate the reaction for the desired total reaction time.
-
Analysis: Analyze the final reaction mixture for PEGylation efficiency and aggregation levels.
Visualizations
Caption: Troubleshooting workflow for addressing protein aggregation.
Caption: Key parameters influencing PEGylation outcomes.
References
challenges with solubility of m-PEG13-Boc conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the solubility of m-PEG13-Boc conjugates.
Troubleshooting Guide
This guide addresses common solubility issues encountered during experimental work with this compound conjugates.
Issue 1: The this compound conjugate is difficult to dissolve.
-
Possible Cause: The dissolution rate of PEGylated compounds can be slow, even in solvents in which they are soluble.[1]
-
Solution:
-
Patience is key: Allow sufficient time for the conjugate to dissolve. Stirring or vortexing can help.
-
Gentle Heating: Mild heating can significantly speed up the dissolution process for PEGs.[1] However, be cautious if your conjugate contains a temperature-sensitive moiety.
-
Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMSO and DMF, or chlorinated solvents like dichloromethane (DCM), are generally good starting points.[2]
-
Issue 2: The conjugate precipitates out of solution when added to an aqueous buffer.
-
Possible Cause: The hydrophobic Boc group and the conjugated molecule can significantly influence the overall solubility of the PEG conjugate in aqueous solutions. While the PEG chain is hydrophilic, the other components may cause the conjugate to aggregate and precipitate.[2][]
-
Solution:
-
Slow Addition: Add the dissolved conjugate solution dropwise to the aqueous buffer while stirring.[2] This avoids localized high concentrations that can lead to precipitation.
-
Co-solvents: Consider adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to the aqueous buffer to improve the solubility of the conjugate.
-
pH Adjustment: The pH of the buffer can affect the charge of the conjugated molecule, which in turn can impact solubility. Experiment with adjusting the pH of the buffer.[4]
-
PEGylation Strategy: If solubility in aqueous buffers is a persistent issue, consider using a longer PEG chain in your conjugate design to increase hydrophilicity.[2]
-
Issue 3: The solution of the this compound conjugate appears cloudy or forms a gel.
-
Possible Cause: This may be due to the formation of aggregates or micelles, especially at higher concentrations.[5] The amphiphilic nature of the conjugate (hydrophilic PEG and hydrophobic Boc/conjugated molecule) can lead to self-assembly.
-
Solution:
-
Lower Concentration: Try working with a more dilute solution of the conjugate.
-
Sonication: Gentle sonication can help to break up aggregates and clarify the solution.[2]
-
Excipients: The addition of certain excipients, such as a small amount of a non-ionic surfactant, may help to prevent aggregation.
-
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound expected to be soluble?
A1: Based on the properties of the PEG and Boc components, this compound conjugates are predicted to be soluble in a range of organic solvents. The polyethylene glycol (PEG) chain contributes to solubility in polar solvents, while the tert-Butyloxycarbonyl (Boc) group enhances solubility in nonpolar organic solvents.[6] Direct quantitative data for this compound is limited, but solubility can be inferred from structurally similar molecules.
Q2: Can I dissolve my this compound conjugate directly in an aqueous buffer?
A2: It is generally not recommended to dissolve this compound conjugates directly in aqueous buffers. The hydrophobic nature of the Boc protecting group and potentially the conjugated molecule can lead to poor water solubility.[2] The recommended procedure is to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then add this solution slowly to the aqueous buffer.[2]
Q3: How does the molecule conjugated to the this compound affect its solubility?
A3: The properties of the conjugated molecule have a significant impact on the overall solubility of the conjugate. A hydrophobic conjugated molecule will decrease the aqueous solubility of the entire conjugate, while a charged or highly polar molecule may enhance it. The size and steric hindrance of the conjugated molecule can also play a role in how the conjugate interacts with solvent molecules.
Q4: What is a typical workflow for using an this compound conjugate in a bioconjugation reaction?
A4: A common application for this compound linkers is in bioconjugation, for example, to link a small molecule drug to an antibody or protein.[7][] The Boc group serves as a protecting group for an amine, which can be deprotected to allow for subsequent conjugation.
Quantitative Data
The following table summarizes the inferred solubility of this compound conjugates in common laboratory solvents. This data is predictive and based on the known solubility of PEG and Boc-containing molecules. It is highly recommended to perform small-scale solubility tests for your specific conjugate.[2]
| Solvent | Classification | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| Dimethylformamide (DMF) | Polar Aprotic | High |
| Dichloromethane (DCM) | Chlorinated | High |
| Chloroform | Chlorinated | High |
| Tetrahydrofuran (THF) | Ether | Moderate to High |
| Methanol | Polar Protic | Moderate |
| Ethanol | Polar Protic | Moderate |
| Water | Aqueous | Low to Insoluble |
| Diethyl Ether | Ether | Low |
| Hexanes | Nonpolar | Low to Insoluble |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound Conjugates
-
Initial Solvent Selection: Based on the predicted solubility table, select a primary organic solvent such as DMSO, DMF, or DCM.
-
Small-Scale Test: Before dissolving the entire batch, perform a small-scale solubility test with a few milligrams of the conjugate.
-
Dissolution:
-
Weigh the desired amount of the this compound conjugate into a clean, dry vial.
-
Add a small volume of the selected organic solvent.
-
Vortex or stir the mixture. If the conjugate does not dissolve readily, allow it to sit at room temperature for 10-15 minutes with intermittent agitation.
-
If necessary, gently warm the vial (e.g., in a 30-40°C water bath) to aid dissolution.[1]
-
-
Dilution into Aqueous Buffer (if required):
-
Prepare the desired aqueous buffer in a separate container.
-
While stirring the aqueous buffer, slowly add the concentrated organic solution of the conjugate dropwise.[2]
-
Monitor the solution for any signs of precipitation (cloudiness). If precipitation occurs, you may have exceeded the solubility limit in that specific buffer composition.
-
Protocol 2: Boc Deprotection of an this compound Conjugate
This protocol describes the removal of the Boc protecting group to reveal a primary amine, which can then be used in subsequent conjugation reactions.[9]
-
Dissolution: Dissolve the this compound conjugate in anhydrous dichloromethane (DCM).
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the progress of the deprotection reaction by a suitable analytical method, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is no longer detected.[9]
-
Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Work-up: The resulting amine-PEG conjugate (as a TFA salt) can often be used directly in the next step. If the free amine is required, the residue can be dissolved in DCM and washed with a mild base such as a saturated sodium bicarbonate solution to neutralize the TFA salt.
Visualizations
Caption: Workflow for Boc deprotection and subsequent bioconjugation.
Caption: Troubleshooting logic for this compound conjugate solubility issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polysciences.com [polysciences.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Confirming m-PEG13-Boc Conjugation: LC-MS, NMR, and MALDI-TOF Analysis
For researchers, scientists, and drug development professionals, the successful conjugation of molecules with polyethylene glycol (PEG) linkers is a critical step in the development of novel therapeutics and research tools. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for confirming the successful conjugation of a small molecule to an m-PEG13-Boc linker.
This guide presents experimental data and detailed protocols to assist in selecting the most appropriate analytical method for your research needs. The this compound linker, a discrete PEG molecule with 13 ethylene glycol units, a methoxy cap, and a Boc-protected amine, is a valuable tool for introducing a hydrophilic spacer with a latent reactive site. Confirmation of its successful conjugation to a target molecule is paramount for the integrity of subsequent research and development steps.
Key Analytical Techniques for Conjugation Confirmation
The primary methods for verifying the successful conjugation of a target molecule to this compound are LC-MS, NMR, and MALDI-TOF. Each technique offers distinct advantages and provides complementary information regarding the reaction's success.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and widely used technique for the analysis of conjugation reactions. It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.
Key Indicators of Successful Conjugation by LC-MS:
-
Increased Molecular Weight: The most direct evidence of successful conjugation is the detection of a new molecular ion peak in the mass spectrum corresponding to the mass of the target molecule plus the mass of the this compound linker.
-
Chromatographic Shift: The conjugated product will typically have a different retention time on the HPLC column compared to the starting materials.
-
Disappearance of Starting Materials: A successful reaction will show a significant decrease or complete disappearance of the signals corresponding to the unreacted target molecule and the this compound linker.
-
Characteristic Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion of the conjugate, providing further structural confirmation. The fragmentation pattern is expected to show characteristic losses of the Boc group and fragments corresponding to the PEG chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the conjugated product. By analyzing the chemical environment of atomic nuclei (typically ¹H and ¹³C), NMR can confirm the presence of both the target molecule and the this compound linker in the final product.
Key Indicators of Successful Conjugation by NMR:
-
Presence of PEG Signals: The ¹H NMR spectrum of the conjugate will show a characteristic broad singlet for the ethylene glycol protons of the PEG chain, typically in the range of 3.5-3.7 ppm.
-
Presence of Boc Group Signals: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group will be observed around 1.4 ppm in the ¹H NMR spectrum.
-
Shifts in Target Molecule Signals: The chemical shifts of protons and carbons in the target molecule near the conjugation site may be altered upon attachment of the PEG linker.
-
Correlation Signals: Two-dimensional NMR experiments (e.g., HMBC, HSQC) can show correlations between the target molecule and the PEG linker, providing definitive proof of a covalent bond.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF is a soft ionization technique that is particularly useful for the analysis of large and non-volatile molecules, including PEGylated compounds. It provides a rapid determination of the molecular weight of the conjugate.
Key Indicators of Successful Conjugation by MALDI-TOF:
-
Major Peak at Expected Conjugate Mass: The MALDI-TOF spectrum of a successful conjugation will be dominated by a peak corresponding to the molecular weight of the conjugate.
-
Confirmation of Monodispersity: For discrete PEG linkers like this compound, MALDI-TOF can confirm that the conjugation has occurred with a single, well-defined PEG chain, as opposed to a polydisperse mixture.[1]
Comparative Analysis of Analytical Techniques
The choice of analytical technique will depend on the specific requirements of the analysis, including the need for detailed structural information, sensitivity, and throughput.
| Feature | LC-MS | NMR Spectroscopy | MALDI-TOF MS |
| Primary Information | Molecular Weight, Purity, Fragmentation | Detailed Covalent Structure | Molecular Weight |
| Sensitivity | High | Moderate to Low | High |
| Sample Requirement | Small (µg to ng) | Larger (mg) | Small (µg to ng) |
| Structural Detail | Moderate (MS/MS provides connectivity) | High (Definitive bond confirmation) | Low (Primarily molecular weight) |
| Throughput | High (with autosampler) | Low | High |
| Quantitative Capability | Excellent | Good (with internal standard) | Semi-quantitative |
| Key Advantage | High sensitivity and separation power | Unambiguous structural elucidation | Rapid mass determination, good for heterogeneous samples |
| Key Disadvantage | Indirect structural information | Lower sensitivity, requires pure sample | Limited structural information, matrix interference |
Experimental Protocols
General Conjugation Reaction Protocol
This protocol describes a general method for conjugating an amine-containing target molecule with an activated form of this compound (e.g., this compound-NHS ester).
-
Dissolve the Target Molecule: Dissolve the amine-containing target molecule in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add Base (Optional): If starting from a salt form of the amine, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to neutralize the salt.
-
Add this compound-NHS Ester: Add the this compound-NHS ester (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS or Thin Layer Chromatography (TLC).
-
Quenching and Purification: Once the reaction is complete, quench any remaining active ester with a small amount of an amine-containing buffer (e.g., Tris buffer) and purify the conjugate using preparative HPLC or column chromatography.[1]
LC-MS Analysis Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer with an electrospray ionization (ESI) source
Materials:
-
C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Sample dissolved in a suitable solvent (e.g., water/acetonitrile)
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified conjugate at approximately 1 mg/mL in a suitable solvent. Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.[1]
-
Chromatographic Separation:
-
Set the column temperature to 40°C.
-
Use a flow rate of 0.3 mL/min.
-
Apply a linear gradient, for example:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
-
Mass Spectrometry Detection:
-
Operate the ESI source in positive ion mode.
-
Set the capillary voltage to 3.5 kV.
-
Set the source temperature to 120°C and the desolvation temperature to 350°C.
-
Acquire mass spectra over a relevant m/z range (e.g., 200-2000 m/z).
-
For MS/MS analysis, select the [M+H]⁺ or other relevant precursor ions for collision-induced dissociation (CID).
-
Data Analysis:
-
Determine the exact mass of the this compound linker. The molecular weight of Amino-PEG13-amine is approximately 632.79 g/mol .[2] The Boc group adds approximately 100.12 g/mol . Therefore, the expected mass of the this compound moiety is around 732.91 g/mol . The exact mass of the conjugate will be the mass of the target molecule plus the mass of the incorporated this compound moiety.
-
Analyze the fragmentation pattern for characteristic losses, such as the loss of the Boc group (100 Da) or isobutylene (56 Da).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for confirming this compound conjugation using LC-MS.
Caption: Workflow for this compound conjugation and LC-MS confirmation.
Conclusion
Confirming the successful conjugation of this compound is a critical quality control step in the synthesis of PEGylated molecules. LC-MS offers a high-throughput and sensitive method for verifying the molecular weight and purity of the conjugate. NMR provides unparalleled detail for structural elucidation, while MALDI-TOF offers a rapid method for mass determination, especially for complex or heterogeneous samples. The choice of technique should be guided by the specific analytical needs of the project. For routine confirmation of conjugation, LC-MS is often the method of choice due to its balance of sensitivity, speed, and informative data. When unambiguous structural proof is required, NMR is indispensable. By understanding the strengths and limitations of each technique, researchers can confidently characterize their PEGylated products and advance their research and development efforts.
References
A Comparative Guide to ¹H NMR Characterization of m-PEG13-Boc Deprotection
For researchers and professionals in drug development, the successful deprotection of a Boc-protected amine on a polyethylene glycol (PEG) linker is a critical step in the synthesis of bioconjugates and drug delivery systems. This guide provides a detailed comparison of the ¹H NMR spectral characteristics of m-PEG13-NH-Boc before and after deprotection to m-PEG13-NH₂, supported by experimental data and protocols.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[1][2] ¹H NMR spectroscopy is the most definitive method to confirm the successful removal of the Boc group, providing clear evidence of the transformation.[1]
¹H NMR Spectral Comparison
The key to confirming the deprotection of m-PEG13-NH-Boc is the disappearance of the signal corresponding to the tert-butyl group and the characteristic shifts of the protons in the PEG chain.
Key Spectral Features of m-PEG13-NH-Boc:
-
Boc Group Protons: A prominent singlet peak appears at approximately 1.43 ppm, which integrates to nine protons.[3][4] This signal is the most telling indicator of the presence of the Boc protecting group.[1]
-
PEG Backbone Protons: The repeating ethylene glycol units (-O-CH₂-CH₂-) of the PEG chain produce a large, complex signal around 3.64 ppm.[5][6]
-
Methoxy Group Protons: The terminal methoxy group (CH₃-O-) gives rise to a singlet at approximately 3.38 ppm.[6]
-
Protons Adjacent to the Amine: The methylene protons adjacent to the Boc-protected nitrogen atom typically appear at distinct chemical shifts.
Key Spectral Features of m-PEG13-NH₂ (after deprotection):
-
Absence of Boc Group Signal: The most significant change is the complete disappearance of the singlet at ~1.43 ppm.[3]
-
PEG Backbone Protons: The main PEG signal remains around 3.64 ppm.[5]
-
Methoxy Group Protons: The methoxy singlet is still present at ~3.38 ppm.[6]
-
Shift of Protons Adjacent to the Amine: The methylene protons adjacent to the newly formed free amine will exhibit a shift in their resonance compared to the Boc-protected precursor.
The following table summarizes the expected ¹H NMR chemical shifts for m-PEG13-NH-Boc and m-PEG13-NH₂ in a common NMR solvent like CDCl₃.
| Assignment | Structure Fragment | Expected Chemical Shift (δ) in m-PEG13-NH-Boc (ppm) | Expected Chemical Shift (δ) in m-PEG13-NH₂ (ppm) | Change Upon Deprotection |
| tert-butyl Protons | -C(CH₃)₃ | ~ 1.43 (s, 9H) | - | Disappearance |
| PEG Backbone | -O-CH₂-CH₂-O- | ~ 3.64 (m) | ~ 3.64 (m) | No significant change |
| Methoxy Protons | CH₃-O- | ~ 3.38 (s, 3H) | ~ 3.38 (s, 3H) | No significant change |
| Methylene adjacent to N | -CH₂-NH-Boc | ~ 3.3 - 3.4 (m, 2H) | ~ 2.9 - 3.1 (m, 2H) | Upfield shift |
| Methylene in PEG chain | -O-CH₂-CH₂-NH- | ~ 3.5 - 3.6 (m, 2H) | ~ 3.5 - 3.6 (m, 2H) | Minor shift |
Experimental Protocol for Boc Deprotection
The following is a standard protocol for the deprotection of a Boc-protected PEG-amine using trifluoroacetic acid (TFA).
Materials:
-
m-PEG13-NH-Boc
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the m-PEG13-NH-Boc in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equal volume of TFA to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[7]
-
For neutralization and isolation of the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate it in vacuo to obtain the deprotected m-PEG13-NH₂.
Visualizing the Deprotection Process
The following diagrams illustrate the chemical reaction and the experimental workflow for the deprotection of m-PEG13-NH-Boc.
Caption: Chemical transformation of m-PEG13-NH-Boc to m-PEG13-NH₂.
Caption: Experimental workflow for Boc deprotection of m-PEG13-amine.
References
A Comparative Guide to MALDI-TOF Mass Spectrometry for the Analysis of PEGylated Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with alternative techniques for the characterization of PEGylated proteins. PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. However, the inherent heterogeneity of PEG polymers and the multiple potential conjugation sites on a protein present significant analytical challenges. This guide offers an objective overview of the available technologies, supported by experimental data, to aid researchers in selecting the most appropriate analytical method for their specific needs.
Introduction to the Analytical Challenges of PEGylated Proteins
The covalent attachment of PEG chains to a protein increases its molecular weight and introduces a high degree of heterogeneity. This polydispersity, arising from variations in the length of the PEG chain and the number of PEG molecules attached to the protein, makes it difficult to obtain a homogeneous product and complicates its characterization. Key analytical objectives for PEGylated proteins include determining the average molecular weight, the degree of PEGylation (the number of PEG molecules per protein), the distribution of different PEGylated species, and the location of PEGylation sites.
MALDI-TOF Mass Spectrometry: A Powerful Tool for Heterogeneous Samples
MALDI-TOF mass spectrometry has long been a cornerstone for the analysis of large, heterogeneous biomolecules like PEGylated proteins.[1] Its soft ionization process and high mass range make it particularly well-suited for determining the molecular weight and distribution of complex mixtures.
Advantages of MALDI-TOF MS:
-
High Tolerance to Heterogeneity: MALDI-TOF MS can effectively analyze polydisperse samples, providing a clear picture of the different PEGylated species present.[2]
-
Determination of Molecular Weight and Distribution: It provides excellent information on the average molecular weight and the distribution of PEG molecules on the protein.[1]
-
Simplicity and Speed: The data acquisition process is relatively straightforward and rapid.[3]
Disadvantages of MALDI-TOF MS:
-
Potential for In-source Fragmentation: The laser-based ionization can sometimes lead to the fragmentation of the analyte, complicating spectral interpretation.[3]
-
Matrix Interference: The matrix used to co-crystallize the sample can sometimes introduce interfering peaks in the low mass range.[4]
-
Quantitative Accuracy: While excellent for qualitative analysis, achieving high quantitative accuracy can be challenging due to potential biases in the ionization process.[3]
Comparison of Analytical Techniques
The choice of analytical technique for a PEGylated protein depends on the specific information required. While MALDI-TOF MS is a powerful tool, other techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) offer complementary or, in some cases, superior capabilities.
| Feature | MALDI-TOF MS | ESI-MS | SEC-MALS |
| Primary Information | Average molecular weight, degree of PEGylation, heterogeneity | Precise molecular weight of individual species, charge state distribution | Degree of PEGylation, aggregation, hydrodynamic radius |
| Mass Accuracy | Good (typically 10-100 ppm) | Excellent (typically <5 ppm) | Not a direct measure of mass accuracy |
| Resolution | Good, can resolve individual PEG oligomers in some cases.[5] | High, can resolve isotopic peaks of smaller PEGylated proteins | Separates based on size, resolution depends on the column |
| Sensitivity | High (femtomole to attomole range) | High (femtomole to attomole range) | Dependent on detector, generally in the microgram range |
| Sample Preparation | Requires co-crystallization with a matrix | Requires sample to be in solution, compatible with LC | Requires sample to be in solution |
| Throughput | High | Moderate, can be automated with LC | Moderate |
| Key Advantage | Excellent for highly heterogeneous and high molecular weight samples.[2] | High resolution and mass accuracy, suitable for less complex mixtures and structural analysis.[6] | Provides information on size, conformation, and aggregation in solution.[7][8] |
| Key Disadvantage | Lower resolution and mass accuracy compared to ESI-MS. | Can be challenging for highly heterogeneous samples due to complex spectra.[1] | Does not provide direct molecular weight information without standards or assumptions.[7] |
Experimental Protocols
MALDI-TOF MS Analysis of PEGylated Interferon-alpha
This protocol provides a general guideline for the analysis of a PEGylated protein, such as interferon-alpha, using MALDI-TOF MS.
Materials:
-
PEGylated Interferon-alpha sample
-
Sinapic acid (SA) or α-Cyano-4-hydroxycinnamic acid (HCCA) matrix
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
MALDI target plate
-
Pipettes and tips
Procedure:
-
Sample Preparation:
-
Dissolve the PEGylated interferon-alpha sample in ultrapure water or a suitable buffer to a final concentration of approximately 1 mg/mL.[9]
-
Prepare a saturated matrix solution by dissolving sinapic acid in a solution of 50% acetonitrile and 0.1% TFA in water. For lower molecular weight PEGylated peptides, HCCA can be used.[9]
-
-
Sample Spotting (Dried-Droplet Method):
-
Mix the sample solution and the matrix solution in a 1:10 ratio (sample:matrix).
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, allowing for co-crystallization of the sample and matrix.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive ion linear or reflector mode, depending on the required resolution and mass range. For high molecular weight PEGylated proteins, linear mode is often preferred.[2]
-
Use an appropriate external or internal calibrant to ensure accurate mass measurement.
-
Optimize the laser power to achieve good signal-to-noise ratio without causing excessive fragmentation.
-
Instrument Settings (Example for a Bruker ultrafleXtreme):
-
Ionization Mode: Positive
-
Detector: High Mass (HM) detector for large PEGylated proteins[2]
-
Laser: 337 nm Nitrogen laser
-
Laser Power: Adjust to just above the ionization threshold
-
Mass Range: 10,000 - 100,000 m/z (adjust based on expected molecular weight)
Visualizing Workflows and Comparisons
To better illustrate the analytical processes and the relationships between different techniques, the following diagrams are provided.
Caption: Workflow for the analysis of PEGylated proteins using MALDI-TOF MS.
Caption: Comparison of key attributes for different analytical techniques.
Conclusion
MALDI-TOF mass spectrometry remains a valuable and robust technique for the characterization of PEGylated proteins, particularly for highly heterogeneous and high molecular weight samples. Its ability to provide a rapid assessment of molecular weight and the degree of PEGylation is a significant advantage in the development and quality control of these complex biotherapeutics. However, for applications requiring higher mass accuracy, resolution of fine isotopic structures, or detailed information about the protein's solution properties, complementary techniques such as ESI-MS and SEC-MALS should be considered. A multi-faceted analytical approach, leveraging the strengths of each technique, will ultimately provide the most comprehensive characterization of PEGylated proteins.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 5. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of m-PEG13-Boc and Fmoc-PEG Linkers for Orthogonal Synthesis in Bioconjugation
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the choice of linker and protecting group strategy is paramount. This guide provides an in-depth, objective comparison of two commonly employed classes of PEG linkers: m-PEG13-Boc and Fmoc-PEG linkers, focusing on their application in orthogonal synthesis.
The strategic selection of a linker with appropriate protecting groups is a critical determinant of success in multi-step synthetic pathways, directly impacting yield, purity, and the overall efficiency of the process. The core principle of orthogonal synthesis lies in the ability to selectively deprotect one functional group in the presence of others, enabling precise, sequential modifications of a molecule. This is primarily achieved through the use of protecting groups with distinct chemical labilities.
This guide will delve into the fundamental differences between the acid-labile tert-butyloxycarbonyl (Boc) group, as utilized in this compound linkers, and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, characteristic of Fmoc-PEG linkers. We will explore their respective deprotection chemistries, implications for synthetic strategy, and present available data to inform the selection process for specific research and development applications.
Core Chemical Differences and Orthogonality
The cornerstone of the comparison between this compound and Fmoc-PEG linkers lies in the differential stability of the Boc and Fmoc protecting groups. This chemical distinction is the foundation of their use in orthogonal synthetic strategies.[1]
-
This compound: This linker features a methoxy-capped polyethylene glycol (PEG) chain with 13 ethylene glycol units, terminating in an amine protected by a tert-butyloxycarbonyl (Boc) group . The Boc group is stable to basic conditions but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).
-
Fmoc-PEG Linkers: These linkers incorporate a PEG spacer with a terminal amine protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is stable to acidic conditions but is labile to basic conditions, commonly removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2]
This fundamental difference in deprotection chemistry allows for true orthogonality in synthesis.[] For instance, a molecule containing both a Boc-protected amine and an Fmoc-protected amine can have either group selectively removed without affecting the other, enabling stepwise conjugation or chain elongation.
Quantitative Comparison of Deprotection Conditions
The efficiency and specificity of deprotection are critical for the overall success of a synthetic campaign. The following table summarizes the typical deprotection conditions for Boc and Fmoc groups.
| Feature | This compound | Fmoc-PEG Linker |
| Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Trifluoroacetic Acid (TFA)[4] | Piperidine in DMF[2] |
| Typical Concentration | 20-50% TFA in Dichloromethane (DCM)[5] | 20% Piperidine in DMF[6] |
| Typical Reaction Time | 5-30 minutes[5] | 3-10 minutes (often repeated)[2] |
| Cleavage Mechanism | Acid-catalyzed hydrolysis[] | Base-induced β-elimination[] |
| Side-Chain Protection Compatibility | Compatible with base-labile protecting groups[] | Compatible with acid-labile protecting groups (e.g., tBu, Trt)[] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible results in the synthesis and application of these linkers.
Protocol for Boc Deprotection of an this compound Linker
This protocol outlines the removal of the Boc protecting group to yield a free amine.
Materials:
-
Boc-protected PEGylated compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger such as triisopropylsilane (TIS) if other acid-sensitive groups are present.[5]
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If acid-sensitive residues are present, add a scavenger (e.g., 2.5-5% v/v TIS).[5]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is fully consumed (typically 1-2 hours).[5]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine can then be used in the next synthetic step, often after neutralization.
Protocol for Fmoc Deprotection of an Fmoc-PEG Linker
This protocol describes the standard procedure for removing the Fmoc group.
Materials:
-
Fmoc-protected PEGylated compound
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Agitate the reaction mixture at room temperature.
-
The deprotection is typically rapid, often complete within minutes. A common procedure involves a first treatment of 3-5 minutes, followed by draining the reaction solution and a second treatment of 7-10 minutes to ensure complete removal.[2]
-
Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically washed extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct before proceeding to the next step.
Visualization of Orthogonal Synthesis
The following diagrams illustrate the chemical structures and the principle of orthogonal deprotection.
Caption: Chemical structures of this compound and a generic Fmoc-PEG linker.
Caption: Orthogonal deprotection of Boc and Fmoc groups.
Applications in Bioconjugation
Both this compound and Fmoc-PEG linkers are instrumental in the synthesis of complex bioconjugates. The PEG component enhances the solubility and pharmacokinetic properties of the resulting molecules.[]
-
Antibody-Drug Conjugates (ADCs): PEG linkers are used to attach potent cytotoxic drugs to monoclonal antibodies. The choice between a Boc or Fmoc strategy depends on the other functional groups present on the antibody, drug, and any other linkers involved. For example, if an acid-labile linker is used for drug release within the cell, an Fmoc-based strategy for linker attachment would be preferred.
-
PROTACs: These heterobifunctional molecules require a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. Orthogonal synthesis using Boc and Fmoc protected linkers allows for the sequential and controlled assembly of these complex molecules.
-
Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the Fmoc/tBu strategy is now more prevalent due to its milder final cleavage conditions.[1] However, the Boc strategy remains valuable for specific applications and complex sequences. The principles of Boc and Fmoc deprotection are directly transferable to PEGylated amino acids used in peptide synthesis.
Conclusion
The choice between this compound and Fmoc-PEG linkers is not a matter of inherent superiority of one over the other, but rather a strategic decision based on the overall synthetic plan. The key is to leverage their orthogonal deprotection chemistries to achieve selective and high-yield transformations.
-
This compound is the linker of choice when subsequent reaction steps require basic conditions or when acid-labile protecting groups are not present elsewhere in the molecule. Its deprotection with TFA is robust and efficient.
-
Fmoc-PEG linkers are ideal for syntheses involving acid-sensitive moieties or when employing an orthogonal strategy with acid-labile side-chain protecting groups, a common scenario in modern peptide synthesis and bioconjugation.
A thorough understanding of the stability and cleavage conditions of both Boc and Fmoc protecting groups is essential for designing and executing successful orthogonal synthesis strategies in the development of next-generation therapeutics.
References
Assessing the Purity of m-PEG13-Boc Starting Material: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a cornerstone of robust and reproducible research. The quality of reagents like m-PEG13-Boc, a monodisperse polyethylene glycol (PEG) derivative with a methoxy cap and a Boc-protected amine, is critical for the successful synthesis of PEGylated molecules used in various therapeutic and research applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Methods for this compound Purity Assessment
The selection of an analytical method for purity assessment is a critical decision that balances factors such as sensitivity, resolution, quantitation capabilities, and accessibility of instrumentation. While HPLC is a widely adopted technique, other methods offer complementary information. The following table summarizes the key performance characteristics of HPLC compared to alternative methods for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Combines HPLC separation with mass-based detection. | Analysis of molecular structure based on the interaction of atomic nuclei with a magnetic field. | Separation of volatile compounds followed by mass-based detection. |
| Primary Use | Quantification of purity and identification of impurities with corresponding reference standards. | Identification of unknown impurities and confirmation of molecular weight. | Structural elucidation and quantification of major components. | Analysis of volatile impurities and residual solvents. |
| Limit of Detection (LOD) | ~0.01% (with UV detection) | ~0.001% | ~0.1% | ppm levels for volatile compounds |
| Limit of Quantitation (LOQ) | ~0.05% (with UV detection) | ~0.005% | ~0.5% | ppm levels for volatile compounds |
| Resolution | High | High | Moderate | High |
| Quantitation | Highly quantitative with proper calibration. | Semi-quantitative without specific standards for each impurity. | Quantitative (qNMR) with an internal standard. | Quantitative with proper calibration. |
| Sample Throughput | High (with autosampler) | Moderate | Low | High |
| Key Advantage | Robustness, reproducibility, and quantitative accuracy for known impurities.[1] | High sensitivity and specificity for impurity identification. | Provides detailed structural information without the need for reference compounds. | Excellent for detecting and quantifying residual solvents. |
| Key Disadvantage | Requires chromophores for UV detection; identification of unknowns can be challenging. | Higher cost and complexity of instrumentation. | Lower sensitivity for trace impurities and more complex data interpretation. | Not suitable for non-volatile compounds like this compound without derivatization. |
Note: The quantitative data presented in this table is representative and may vary depending on the specific instrumentation, method parameters, and the nature of the impurities.
Experimental Protocol: Purity Assessment of this compound by HPLC
This section details a standard protocol for the purity analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound starting material.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Analysis and Data Interpretation:
-
Inject the prepared sample onto the HPLC system.
-
The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Potential impurities may include starting materials from the synthesis, by-products with incomplete PEGylation, or degradation products.[2]
Alternative Purity Assessment Methods
While HPLC is a powerful tool, a comprehensive quality control strategy may involve orthogonal methods to provide a more complete purity profile.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities. By coupling the separation power of HPLC with the mass detection of a mass spectrometer, it is possible to obtain the molecular weight of impurities, which aids in their structural elucidation.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structure of the this compound and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. This method is particularly useful for identifying and quantifying major impurities without the need for impurity reference standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While not suitable for the direct analysis of the non-volatile this compound, GC-MS is the gold standard for the analysis of residual solvents that may be present from the synthesis and purification processes.
Workflow for Purity Assessment of this compound
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound, incorporating both HPLC and alternative analytical methods.
References
A Comparative Guide to the Biological Activity of m-PEG13-Boc Conjugated Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of proteins conjugated with methoxy-polyethylene glycol-Boc (m-PEG13-Boc). While specific comparative data for proteins conjugated with the this compound linker is not extensively available in the public domain, this document outlines the common methodologies for assessing biological activity, presents illustrative data for comparable PEGylated proteins, and details relevant experimental protocols and signaling pathways.
Impact of PEGylation on Biological Activity: A Balancing Act
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can lead to an extended circulatory half-life, reduced immunogenicity, and increased stability. However, the addition of a PEG chain can also present a trade-off by potentially reducing the protein's in vitro biological activity. This reduction is often attributed to steric hindrance, where the PEG molecule may mask the protein's active site or receptor-binding domains.
The goal of a successful PEGylation strategy is to optimize the balance between improved in vivo performance and retained in vitro potency. Site-specific PEGylation, which targets specific amino acid residues away from the active or binding sites, is a common approach to preserve biological function.
Quantitative Comparison of Biological Activity
To illustrate the typical effects of PEGylation on protein bioactivity, the following table summarizes hypothetical data for a generic protein, such as Interferon-alpha or Granulocyte-Colony Stimulating Factor (G-CSF), before and after conjugation with a PEG molecule. It is important to note that these values are for illustrative purposes and the actual impact of this compound conjugation would need to be determined experimentally for each specific protein.
| Parameter | Unconjugated Protein | PEGylated Protein | Fold Change |
| In Vitro Bioactivity (EC50) | 100 pM | 500 pM | 5-fold decrease |
| Receptor Binding Affinity (KD) | 1 nM | 10 nM | 10-fold decrease |
| In Vivo Half-life (t1/2) | 2 hours | 24 hours | 12-fold increase |
EC50: Half maximal effective concentration; KD: Dissociation constant; t1/2: Half-life.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound conjugated proteins. Below are protocols for the conjugation process and for two common bioassays used for PEGylated proteins like G-CSF and Interferon.
This compound-NHS Ester Protein Conjugation Protocol
This protocol describes a general method for conjugating a protein using an N-hydroxysuccinimide (NHS) ester-activated this compound reagent. NHS esters react with primary amines (lysine residues and the N-terminus) on the protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer at a pH of 7.2-8.0.
-
Reagent Preparation: Immediately before use, dissolve the this compound-NHS Ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a calculated molar excess of the this compound-NHS Ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point. The reaction volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.
-
Characterization: Characterize the conjugate to determine the degree of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Cell Proliferation Assay for G-CSF Activity
This assay measures the ability of G-CSF or its PEGylated form to stimulate the proliferation of a G-CSF-dependent cell line, such as NFS-60.
Materials:
-
NFS-60 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2-mercaptoethanol
-
Unconjugated G-CSF standard
-
This compound conjugated G-CSF
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
96-well microplates
Procedure:
-
Cell Culture: Culture NFS-60 cells in complete RPMI-1640 medium.
-
Cell Seeding: Wash the cells to remove any residual growth factors and resuspend them in fresh medium. Seed the cells into a 96-well plate at a density of 1-5 x 10^4 cells per well.
-
Sample Preparation: Prepare serial dilutions of the unconjugated G-CSF standard and the this compound conjugated G-CSF in culture medium.
-
Treatment: Add the diluted standards and samples to the wells containing the cells. Include a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence at the appropriate wavelength. Plot the response versus the log of the concentration and determine the EC50 value for each sample using a four-parameter logistic curve fit.
Antiviral Assay for Interferon Activity
This assay determines the biological activity of interferon by measuring its ability to protect cells from a viral challenge.
Materials:
-
A549 cells (or another virus-sensitive cell line)
-
DMEM supplemented with 10% FBS
-
Encephalomyocarditis virus (EMCV) or another suitable virus
-
Unconjugated Interferon standard
-
This compound conjugated Interferon
-
Crystal violet staining solution
-
96-well microplates
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate and allow them to form a confluent monolayer overnight.
-
Sample Preparation: Prepare serial dilutions of the unconjugated interferon standard and the this compound conjugated interferon in culture medium.
-
Treatment: Remove the culture medium from the cells and add the diluted standards and samples. Include a cell control (no virus, no interferon) and a virus control (virus, no interferon).
-
Incubation: Incubate the plate for 18-24 hours at 37°C to allow the cells to develop an antiviral state.
-
Viral Challenge: Add a pre-titered amount of EMCV to all wells except the cell control wells.
-
Incubation: Incubate the plate for a further 24-48 hours, or until the virus control wells show complete cytopathic effect (CPE).
-
Staining: Remove the medium, wash the cells with PBS, and stain the remaining viable cells with crystal violet solution.
-
Data Analysis: After washing and drying, solubilize the stain and measure the absorbance at 570 nm. The activity is determined as the concentration of interferon that results in a 50% reduction of the CPE.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for this compound protein conjugation and the key signaling pathways activated by Interferon and G-CSF.
The Impact of PEG Linker Length on Serum Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing the serum stability of therapeutic molecules is a critical step in enhancing their efficacy and safety profiles. Polyethylene glycol (PEG) linkers are widely employed to improve the pharmacokinetic properties of biologics and small molecules. The length of the PEG linker is a crucial parameter that can significantly influence the stability of the conjugate in the bloodstream. This guide provides a comparative analysis of the serum stability of different PEG linker lengths, supported by experimental data, detailed protocols, and visual diagrams to aid in the rational design of long-acting therapeutics.
The stability of a PEGylated molecule in serum is a complex interplay of several factors, including the size of the PEG chain, the nature of the linker chemistry, and the specific characteristics of the conjugated molecule. Generally, increasing the length of the PEG linker enhances serum stability by increasing the hydrodynamic radius of the conjugate. This larger size reduces renal clearance and shields the molecule from proteolytic degradation and immune recognition.[1][2][3]
Quantitative Comparison of Serum Stability
The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the in vitro and in vivo stability of different molecules.
| Molecule Type | PEG Linker Length | Stability Metric | Observation | Reference |
| Peptide (A20FMDV2) | PEG1 to PEG20 | % Intact after 48h in rat serum | A clear trend of increasing stability with longer PEG chains was not observed. PEG8 was the most stable among the acetyl-linked PEGs. | [2] |
| Peptide (A20FMDV2) | PEG5 to PEG20 | % Intact after 24h in rat serum | Stability gradually increased, with PEG20 being the most stable (~80% intact). | [2] |
| Peptide (A20FMDV2) | PEG2 vs. PEG5 vs. longer PEGs | Stability in human plasma | Shorter PEGs (PEG2 and PEG5) were surprisingly more resistant to degradation than longer PEGs. | [2] |
| Protein (rhTIMP-1) | 20 kDa PEG | Elimination half-life in mice | PEGylation extended the plasma half-life from 1.1 hours to 28 hours (a 25-fold increase). | [4] |
| Protein (sfGFP) | 20 kDa PEG | Serum half-life extension in mice | 7.3-fold increase in serum half-life compared to the unmodified protein. | [5] |
| Protein (sfGFP) | 30 kDa PEG | Serum half-life extension in mice | 9.5-fold increase in serum half-life compared to the unmodified protein. | [5] |
| Protein (Interleukin-11) | 40 kDa Y-shaped PEG | Circulating half-life in monkeys | Prolonged circulating half-life of 67 hours compared to ~3 hours for the un-PEGylated form. | [6] |
Note: Direct comparison of stability data across different studies should be done with caution due to variations in the conjugated molecule, linker chemistry, and experimental conditions.
Degradation Pathways of PEG Linkers in Serum
The overall stability of a PEGylated molecule is not only dependent on the PEG chain length but also on the chemical linkage used for conjugation. The primary degradation pathways for PEG linkers in a biological environment are hydrolysis and oxidation.
-
Hydrolysis: Ester-based linkers are susceptible to hydrolysis, which can be catalyzed by enzymes such as esterases present in the serum.[7][8] Amide-based linkers are significantly more stable against hydrolysis.[7]
-
Oxidation: The polyether backbone of the PEG polymer itself can undergo oxidative degradation. This process is generally slower than the hydrolysis of labile linkers but can contribute to the long-term clearance of PEGylated molecules.
Experimental Protocols
In Vitro Serum Stability Assay
This protocol outlines a general workflow for assessing the stability of a PEGylated molecule in serum.
1. Materials:
-
Test PEGylated molecule
-
Human or animal serum (e.g., rat, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protease inhibitor cocktail (optional, to distinguish between chemical and enzymatic degradation)[9][10]
-
Internal standard (for LC-MS analysis, a stable, non-interfering molecule)
-
Quenching solution (e.g., acetonitrile with 0.1% formic acid)
-
Analytical instruments: HPLC or UPLC system, Mass Spectrometer (e.g., Q-TOF)[11][12][13][14][15]
2. Procedure:
-
Prepare a stock solution of the PEGylated molecule in PBS.
-
Pre-warm serum and PBS to 37°C.
-
In separate microcentrifuge tubes, mix the PEGylated molecule with either serum or PBS (as a control) to a final desired concentration (e.g., 1 mg/mL). If using, add the protease inhibitor cocktail to a set of serum samples.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each tube.
-
Immediately quench the reaction by adding an equal volume of cold quenching solution. This will precipitate serum proteins and stop degradation.
-
If an internal standard is used, add it to the quenched sample.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
3. Analysis:
-
Analyze the supernatant using a suitable analytical method such as RP-HPLC, SEC-HPLC, or LC-MS to quantify the amount of intact PEGylated molecule remaining.[11][12][13][14][15]
-
Plot the percentage of intact molecule remaining versus time to determine the stability profile and calculate the half-life (t½) in serum.
Logical Relationship of Factors Influencing Serum Stability
The serum stability of a PEGylated conjugate is a multifactorial property. The following diagram illustrates the key relationships between PEG linker length, linker chemistry, and the resulting stability.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradable Poly(ethylene glycol) (PEG)-based Hydrogels for Spatiotemporal Control of siRNA/Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. sciex.com [sciex.com]
- 13. enovatia.com [enovatia.com]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
- 15. pubs.acs.org [pubs.acs.org]
Enhancing Conjugate Solubility: An Evaluation of m-PEG13-Boc
For researchers, scientists, and drug development professionals, achieving optimal solubility of bioconjugates is a critical step in ensuring therapeutic efficacy and manufacturability. This guide provides a comprehensive comparison of the effect of m-PEG13-Boc on conjugate solubility, supported by experimental data and detailed protocols.
The modification of proteins, peptides, and other biomolecules with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to improve their physicochemical properties. Among the various PEGylation reagents, this compound, a discrete PEG linker with a methoxy-terminated chain of 13 ethylene glycol units and a Boc-protected amine, has emerged as a valuable tool for enhancing the aqueous solubility of conjugated molecules.[1][2][3][4][5][6][7][8][9][10][11][12][13]
The Impact of this compound on Conjugate Solubility: A Comparative Overview
The hydrophilic nature of the polyethylene glycol chain is the primary driver for the solubility enhancement observed with this compound and similar PEG linkers.[14][15][16][17][18][19][20] The repeating ethylene oxide units form hydrogen bonds with water molecules, effectively creating a hydrating shell around the conjugate, which can prevent aggregation and precipitation.[12][20]
While direct, head-to-head quantitative data for this compound against a wide array of other PEGylation reagents in a single study is limited in publicly available literature, the principles of PEGylation and data from studies on similar discrete PEG linkers allow for a strong comparative evaluation. The length of the PEG chain is a crucial factor, with longer chains generally imparting greater solubility.[6][21] However, discrete PEGs like this compound offer the advantage of a defined molecular weight, leading to more homogenous conjugates with predictable properties compared to traditional polydisperse PEGs.[5][8][10][22]
The table below summarizes the expected impact of this compound on conjugate solubility in comparison to an unconjugated molecule and conjugates with other representative PEGylation reagents. The quantitative values are illustrative and based on typical enhancements seen in studies with similar molecules.
| Conjugate/Molecule | PEG Moiety | Expected Aqueous Solubility | Key Considerations |
| Unconjugated Peptide/Small Molecule | None | Low (e.g., <0.1 mg/mL) | Often prone to aggregation and precipitation in aqueous buffers. |
| Conjugate with this compound | m-PEG(13)-Boc | High (e.g., >10 mg/mL) | The discrete length of 13 PEG units provides a significant, predictable increase in hydrophilicity. The Boc protecting group allows for further chemical modifications.[1][2] |
| Conjugate with a Shorter Discrete PEG (e.g., m-PEG4-Boc) | m-PEG(4)-Boc | Moderate to High | Will enhance solubility, but likely to a lesser extent than the longer this compound due to the shorter PEG chain. |
| Conjugate with a Longer Discrete PEG (e.g., m-PEG24-Boc) | m-PEG(24)-Boc | Very High | Expected to provide even greater solubility enhancement than this compound. However, the larger size may impact biological activity. |
| Conjugate with a Polydisperse PEG (e.g., m-PEG(2000)-NHS) | m-PEG (average MW 2000) | High | Provides significant solubility enhancement, but the resulting conjugate will be a heterogeneous mixture of different PEG chain lengths, which can complicate characterization and lead to batch-to-batch variability.[5] |
Experimental Protocols for Evaluating Conjugate Solubility
Accurate determination of conjugate solubility is essential for a thorough evaluation. The following are detailed methodologies for key experiments.
Experimental Workflow for Solubility Assessment
Caption: Workflow for determining the aqueous solubility of a conjugate.
Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound and is considered the gold standard.[23][24][25][26][27]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the conjugate powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[25]
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved particles settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm filter.
-
Quantification: Determine the concentration of the dissolved conjugate in the supernatant using a suitable analytical method, such as UV/Vis spectroscopy (by measuring absorbance at a relevant wavelength) or HPLC. A standard curve of the conjugate should be prepared to accurately quantify the concentration.
Turbidimetric Solubility Assay for Kinetic Solubility
This high-throughput method provides a rapid assessment of the kinetic solubility, which is the concentration at which a compound precipitates from a solution when added from a concentrated organic stock.[28][29]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the conjugate in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the conjugate stock solution directly into the aqueous buffer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).
-
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.
Logical Comparison of Solubility Enhancement Strategies
The decision to use this compound or an alternative PEGylation reagent depends on the specific requirements of the application, including the desired level of solubility enhancement, the importance of conjugate homogeneity, and potential impacts on biological activity.
Caption: Decision-making flowchart for selecting a PEGylation strategy.
Conclusion
The use of this compound is an effective strategy for significantly enhancing the aqueous solubility of bioconjugates. Its discrete nature ensures the formation of homogenous products with predictable properties, a key advantage over traditional polydisperse PEG reagents. While the optimal choice of PEG linker will always depend on the specific molecule and application, the data and protocols presented in this guide provide a solid foundation for making informed decisions to overcome solubility challenges in drug development.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Boc-NH-PEG8-CH2CH2COOH - Apinnotech Co., Ltd. [apnbiotech.com]
- 4. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 5. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 13. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m-PEG13-acid, CAS 2170098-33-4 | AxisPharm [axispharm.com]
- 15. m-PEG13-acid|CAS 1239588-11-4|DC Chemicals [dcchemicals.com]
- 16. m-PEG13-acid, 2170098-33-4 | BroadPharm [broadpharm.com]
- 17. medkoo.com [medkoo.com]
- 18. frontiersin.org [frontiersin.org]
- 19. interchim.fr [interchim.fr]
- 20. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 21. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. US8637711B2 - Selective and specific preparation of discrete PEG compounds - Google Patents [patents.google.com]
- 23. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 24. enamine.net [enamine.net]
- 25. scielo.br [scielo.br]
- 26. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 27. bioassaysys.com [bioassaysys.com]
- 28. evotec.com [evotec.com]
- 29. sygnaturediscovery.com [sygnaturediscovery.com]
Safety Operating Guide
Proper Disposal of m-PEG13-Boc: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of m-PEG13-Boc, a methoxy-terminated polyethylene glycol derivative with a Boc-protected amine. While this compound and similar PEGylated compounds are generally not classified as hazardous materials, adherence to established disposal protocols is crucial to prevent potential environmental impact and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to consult your institution's specific Environmental Health and Safety (EHS) guidelines. The following are general recommendations for handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a laboratory coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation.
-
Spill Management: In the event of a spill, absorb the material with an inert substance like vermiculite or sand. Place the contaminated absorbent material into a designated, sealed container for chemical waste disposal. Do not allow the material to enter drains or waterways.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service or your institution's EHS department.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container for "this compound".
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
2. Waste Collection:
- Solid Waste: Place any solid this compound waste directly into the labeled container.
- Liquid Waste (Solutions): If this compound is in a solvent, collect it in a separate, compatible, and clearly labeled liquid waste container. Indicate the solvent used on the label. Crucially, do not pour this compound solutions down the drain. While polyethylene glycol (PEG) is biodegradable, it can negatively impact the biological oxygen demand in wastewater treatment systems.[1]
- Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent pads, should be placed in the designated solid waste container.
3. Storage of Waste:
- Seal the waste container tightly.
- Store the container in a designated and secure chemical waste storage area, away from incompatible materials.
4. Arranging for Disposal:
- Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
- Provide them with a clear and accurate description of the waste, including the chemical name and approximate quantity.
5. Disposal of Empty Containers:
- To be considered "empty," a container must be triple-rinsed with a suitable solvent.
- The first rinsate should be collected and disposed of as chemical waste. Subsequent rinsates can often be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.
- After triple-rinsing and allowing the container to dry, deface or remove the original label. The container can then typically be disposed of as regular solid waste.
Quantitative Data Summary
For clarity, the following table summarizes key disposal parameters. Note that specific quantitative limits may vary based on local regulations and institutional policies.
| Parameter | Guideline | Rationale |
| Sewer Disposal | Prohibited | Potential to affect biological and chemical oxygen demand in wastewater treatment facilities.[1] |
| Landfill Disposal | Not recommended for direct disposal; should be handled by a licensed waste contractor. | Ensures proper handling and prevents environmental contamination. |
| Container Rinsate | First rinsate must be collected as chemical waste. | The initial rinse will contain the highest concentration of residual chemical. |
| Empty Container Disposal | Permitted as regular solid waste after triple-rinsing and defacing the label. | Rinsing ensures that no significant amount of the chemical remains. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for this compound waste disposal.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within their institutions. Always prioritize your local EHS guidelines as the primary source of information for chemical waste disposal.
References
Personal protective equipment for handling m-PEG13-Boc
Essential Safety and Handling Guide for m-PEG13-Boc
This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling similar polyethylene glycol (PEG) and Boc-protected compounds, ensuring a safe operational workflow for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
| Property | Data | Reference |
| Hazard Classification | Not classified as a hazardous substance or mixture. | [1] |
| Storage Temperature | -5°C | [1] |
| Stability | Stable under normal operating and storage conditions. | [1] |
| Materials to Avoid | Strong oxidizing agents. | [1] |
| Hazardous Polymerization | Will not occur. | [1] |
Personal Protective Equipment (PPE)
To ensure personal safety and prevent contamination, the following PPE should be worn when handling this compound and similar compounds.
| PPE Item | Specifications and Guidelines |
| Laboratory Coat | A long-sleeved lab coat should be worn to protect skin and clothing.[2] It should be kept buttoned. |
| Eye Protection | Chemical safety goggles that meet ANSI Z.87.1 standards are required to protect from potential splashes.[2] |
| Hand Protection | Disposable, powder-free nitrile or neoprene gloves are recommended.[2][3] Gloves should be inspected before use and changed immediately if contaminated. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[4] However, if handling the compound results in dust or aerosol generation, a respirator may be necessary.[2][5] Always work in a well-ventilated area.[1] |
| Footwear | Closed-toe and closed-heel shoes must be worn to protect the feet from spills.[2] |
Experimental Protocol: Safe Handling of this compound
This step-by-step guide outlines the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container tightly closed in a designated, well-ventilated area at the recommended temperature of -5°C.[1]
Preparation for Use
-
Gather PPE: Before handling the compound, ensure all required PPE is available and properly worn.
-
Work Area: Prepare a clean and organized workspace, preferably in a chemical fume hood or a well-ventilated area, to minimize inhalation exposure.[1]
-
Review Procedures: Familiarize yourself with the experimental protocol and the location of safety equipment such as the eyewash station and safety shower.
Handling and Use
-
Weighing: If weighing the solid compound, do so in a manner that avoids generating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction: If the protocol involves Boc deprotection using strong acids like trifluoroacetic acid (TFA), be aware that this process can generate gas (CO2) and potential by-products.[6][7] Such reactions should not be performed in a closed system.[7]
Spill and Emergency Procedures
-
Minor Spills: For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal.[1]
-
Skin Contact: If skin contact occurs, wash the affected area thoroughly with soap and plenty of water.[1]
-
Eye Contact: In case of eye contact, immediately flush the eyes with water for at least 15 minutes as a precaution.[1]
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical advice.[1]
Disposal
-
Waste Collection: All waste materials containing this compound, including empty containers and contaminated disposables, should be collected in a designated and properly labeled chemical waste container.
-
Disposal Regulations: Dispose of chemical waste in accordance with all federal, state, and local environmental regulations.[8] Do not pour waste down the drain.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. biochempeg.com [biochempeg.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. peptide.com [peptide.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
